3-(2-Bromoethoxy)benzaldehyde
Description
BenchChem offers high-quality 3-(2-Bromoethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRAGLPXRVAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370800 | |
| Record name | 3-(2-bromoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186191-19-5 | |
| Record name | 3-(2-bromoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Bromoethoxy)benzaldehyde
This guide provides a comprehensive overview of the synthesis of 3-(2-Bromoethoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the synthesis pathway, experimental protocols, and critical process parameters.
Introduction: The Significance of 3-(2-Bromoethoxy)benzaldehyde
3-(2-Bromoethoxy)benzaldehyde is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an aldehyde group and a bromoethoxy substituent, allows for a wide range of chemical transformations. The aldehyde moiety can participate in reactions such as nucleophilic additions and reductions, while the bromoethoxy group is susceptible to nucleophilic substitution, making it an ideal precursor for introducing specific structural motifs into complex molecules.[1] This versatility has led to its use in the synthesis of various therapeutic agents.[2][3] Benzaldehyde derivatives, in general, have been shown to play a role in enhancing the bioavailability of certain drugs by increasing membrane permeability.[4][5]
Core Synthesis Pathway: The Williamson Ether Synthesis
The most prevalent and efficient method for synthesizing 3-(2-Bromoethoxy)benzaldehyde is the Williamson ether synthesis.[6][7] This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[7] In this specific application, the synthesis proceeds via the reaction of 3-hydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base.
Reaction Scheme:
The Williamson ether synthesis is a prime example of a bimolecular nucleophilic substitution (SN2) reaction.[7][8] The key steps and the reasoning behind the selection of reactants and conditions are as follows:
-
Deprotonation of 3-Hydroxybenzaldehyde: The synthesis is initiated by the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde by a suitable base. This generates a phenoxide ion, which is a potent nucleophile. The choice of base is critical; a moderately strong base is required to effectively deprotonate the phenol without causing unwanted side reactions with the aldehyde functionality. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the bromine atom (the leaving group).[8]
-
Solvent Selection: The choice of solvent is crucial for the success of an SN2 reaction. A polar aprotic solvent, such as acetonitrile (CH₃CN) or dimethylformamide (DMF), is typically preferred. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more available to attack the electrophile.
-
Control of Stoichiometry: An excess of 1,2-dibromoethane is often used to minimize the formation of the diether byproduct, where a second molecule of 3-hydroxybenzaldehyde reacts with the newly formed 3-(2-bromoethoxy)benzaldehyde.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of 3-(2-Bromoethoxy)benzaldehyde via the Williamson ether synthesis.
Caption: Williamson Ether Synthesis of 3-(2-Bromoethoxy)benzaldehyde.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.
Materials and Equipment:
-
3-Hydroxybenzaldehyde
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Reagent: While stirring, add 1,2-dibromoethane (10 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic salts and excess 1,2-dibromoethane. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Data Summary
The following table summarizes typical quantitative data for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.
| Parameter | Value |
| Starting Material | 3-Hydroxybenzaldehyde |
| Reagents | 1,2-Dibromoethane, K₂CO₃ |
| Solvent | Acetonitrile |
| Reaction Time | 24-48 hours |
| Reaction Temperature | Reflux |
| Typical Yield | 60-70% |
| Purity (Post-Chromatography) | >95% |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
Note: Yields and purity can vary depending on the specific reaction conditions and purification techniques.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as water can interfere with the deprotonation step. Increasing the reaction time or using a stronger base (with caution to avoid side reactions) may also improve the yield.
-
Byproduct Formation: The formation of the diether byproduct can be minimized by using a large excess of 1,2-dibromoethane.
-
Purification Challenges: If purification by column chromatography is difficult, consider alternative purification methods such as recrystallization or distillation under reduced pressure.
Safety Considerations
-
1,2-Dibromoethane is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The Williamson ether synthesis provides a reliable and efficient pathway for the production of 3-(2-Bromoethoxy)benzaldehyde. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of this important pharmaceutical intermediate. This guide offers a solid foundation for the successful synthesis and application of 3-(2-Bromoethoxy)benzaldehyde in drug discovery and development.
References
- Ashram, M. (2002). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61, o2398–o2400.
- Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde? Knowledge.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- ChemSrc. (n.d.). 2-(2-Bromoethyl)benzaldehyde: Chemical Properties, Synthesis Uses, and Supply Chain.
- Francis Academic Press. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Syntheses. (1937). p-BROMOBENZALDEHYDE.
- Wikipedia. (n.d.). Williamson ether synthesis.
- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
- Zhao, B.-T., et al. (2005). o-(2-Bromoethoxy)benzaldehyde.
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An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Bromoethoxy)benzaldehyde
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-(2-Bromoethoxy)benzaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed procedural insights and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of Substituted Benzaldehydes
Benzaldehyde and its derivatives are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] The aldehyde functional group's reactivity allows for a multitude of transformations, while substituents on the aromatic ring modulate the molecule's electronic properties and steric profile, enabling the fine-tuning of its chemical behavior.[1] The introduction of a 2-bromoethoxy group at the meta-position of the benzaldehyde ring, as in 3-(2-Bromoethoxy)benzaldehyde, offers a unique combination of functionalities. The aldehyde can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the bromoethoxy moiety provides a reactive handle for further elaboration, for instance, through nucleophilic substitution or cross-coupling reactions. This dual reactivity makes 3-(2-Bromoethoxy)benzaldehyde a highly attractive building block for the synthesis of complex molecular architectures. Benzaldehyde derivatives, in general, have shown potential in promoting the absorption of drugs with low bioavailability.[2]
Synthesis of 3-(2-Bromoethoxy)benzaldehyde: A Mechanistic Approach
The synthesis of 3-(2-Bromoethoxy)benzaldehyde is most effectively achieved via the Williamson ether synthesis, a robust and widely employed method for the formation of ethers.[3] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3] In this case, the synthesis proceeds by reacting 3-hydroxybenzaldehyde with an excess of 1,2-dibromoethane in the presence of a suitable base.
The Williamson Ether Synthesis Pathway
The reaction mechanism involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane and displacing a bromide ion to form the desired ether linkage.
Caption: Williamson Ether Synthesis of 3-(2-Bromoethoxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of the isomeric o-(2-Bromoethoxy)benzaldehyde and is expected to provide the desired product in good yield.
Materials:
-
3-Hydroxybenzaldehyde
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add a significant excess of 1,2-dibromoethane (10.0 eq) to the mixture. The large excess of the dihalide is crucial to minimize the formation of the bis-aryloxyethane byproduct.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(2-Bromoethoxy)benzaldehyde.
Characterization of 3-(2-Bromoethoxy)benzaldehyde
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The aldehyde proton (CHO) is expected to appear as a singlet at approximately 9.9-10.1 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.2-7.8 ppm. The two methylene groups of the bromoethoxy chain will appear as two triplets, one around 4.4 ppm (adjacent to the oxygen) and the other around 3.6 ppm (adjacent to the bromine). |
| ¹³C NMR | The aldehyde carbonyl carbon is the most downfield signal, expected around 192 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the oxygen will be around 68 ppm, and the carbon attached to the bromine will be around 28 ppm.[4] |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde will be observed around 1700 cm⁻¹.[5] Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C-O stretching vibrations will be present in the 1250-1000 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and the M+2 peak with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns will likely involve the loss of the bromoethoxy side chain. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol [6] |
| Appearance | Expected to be a solid or a high-boiling liquid. |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 3-(2-Bromoethoxy)benzaldehyde and its precursors.
-
3-Hydroxybenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,2-Dibromoethane: This is a toxic and carcinogenic substance. All handling should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE.[8]
Potential Applications in Research and Development
The unique structural features of 3-(2-Bromoethoxy)benzaldehyde make it a valuable intermediate for various applications:
-
Medicinal Chemistry: The aldehyde functionality can be used to synthesize Schiff bases, which are known to exhibit a wide range of biological activities.[9] The bromoethoxy side chain can be used to link the molecule to other pharmacophores or to introduce probes for studying biological systems.
-
Agrochemicals: Benzaldehyde derivatives are important intermediates in the synthesis of pyrethroid insecticides.[10]
-
Materials Science: The aromatic core and reactive functionalities can be utilized in the synthesis of novel polymers, liquid crystals, and other advanced materials.
Conclusion
This guide has provided a detailed technical overview of the synthesis and characterization of 3-(2-Bromoethoxy)benzaldehyde. By leveraging the well-established Williamson ether synthesis and standard spectroscopic techniques, researchers can confidently prepare and verify this versatile chemical intermediate. Its dual reactivity makes it a valuable tool for the development of new pharmaceuticals, agrochemicals, and advanced materials. As with any chemical synthesis, adherence to strict safety protocols is paramount.
References
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Wen, X., Luo, Y., Li, P., Huang, Y., Wang, S., & Xu, L. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 668582. [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.
-
Ebosele, F., & O'Brien, P. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Chemistry & Applications, 5(2), 343-356. [Link]
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PubChem. (n.d.). 3-Ethoxybenzaldehyde. Retrieved from [Link]
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- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Physicochemical properties of 3-(2-Bromoethoxy)benzaldehyde
An In-Depth Technical Guide to 3-(2-Bromoethoxy)benzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromoethoxy)benzaldehyde, a key bifunctional organic intermediate. The document is structured to deliver essential information for researchers, medicinal chemists, and professionals in drug development. It covers the core physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, key applications, and critical safety information. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: A Versatile Bifunctional Building Block
3-(2-Bromoethoxy)benzaldehyde is an aromatic aldehyde derivative characterized by two highly reactive functional groups: an aldehyde and a bromoalkyl ether. This unique combination makes it a valuable precursor in multi-step organic syntheses. The aldehyde group serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. Simultaneously, the bromoethoxy moiety provides a reactive site for nucleophilic substitution or for forming organometallic reagents, enabling the construction of more complex molecular architectures. Its utility is most pronounced in the synthesis of heterocyclic compounds and as a linker in the development of novel therapeutic agents and materials.
Physicochemical & Structural Properties
The fundamental properties of 3-(2-Bromoethoxy)benzaldehyde are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 186191-19-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Typically a solid (based on related isomers) | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| SMILES Code | O=CC1=CC=CC(OCCBr)=C1 | [1] |
Synthesis of 3-(2-Bromoethoxy)benzaldehyde
The most common and logical approach to synthesizing this compound is via a Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks one of the carbon atoms of the 1,2-dibromoethane, displacing a bromide ion.
The choice to use a large excess of 1,2-dibromoethane is a critical experimental parameter. It kinetically favors the desired monosubstitution product over the potential formation of a bis-benzaldehyde ether, which would occur if the newly formed product were to react with another molecule of the phenoxide.
Visual Workflow: Williamson Ether Synthesis
Caption: General workflow for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of the ortho-isomer, o-(2-Bromoethoxy)benzaldehyde, which follows the same chemical logic.[4]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile (200 mL).
-
Addition of Reagents: Add 3-hydroxybenzaldehyde (e.g., 32 mmol), anhydrous potassium carbonate (e.g., 64 mmol, 2 equivalents), and 1,2-dibromoethane (e.g., 320 mmol, 10 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically run for an extended period (e.g., 30 hours) to ensure complete consumption of the starting phenol.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure 3-(2-Bromoethoxy)benzaldehyde.
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for verifying the structure of the synthesized product.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1685-1715 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency from that of a saturated aliphatic aldehyde.[5]
-
Aldehyde C-H Stretch: Two characteristic, weaker bands should appear around 2820 cm⁻¹ and 2720 cm⁻¹.
-
Aromatic C=C Stretch: Medium-intensity bands will be present in the 1450-1600 cm⁻¹ region.
-
Ether C-O-C Stretch: A strong band corresponding to the aryl-alkyl ether stretching is expected around 1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the precise connectivity.
-
Aldehydic Proton (-CHO): A singlet, deshielded by the carbonyl group, will appear far downfield, typically between δ 9.8-10.1 ppm.
-
Aromatic Protons: The protons on the benzene ring will appear in the δ 7.0-8.0 ppm region. The substitution pattern will lead to a complex multiplet structure.
-
Methylene Protons (-OCH₂CH₂Br): The two methylene groups will appear as two distinct triplets due to spin-spin coupling. The protons on the carbon adjacent to the oxygen (-OCH₂-) will be further downfield (approx. δ 4.3-4.5 ppm) than the protons on the carbon adjacent to the bromine (-CH₂Br, approx. δ 3.6-3.8 ppm).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of bromine.
-
Molecular Ion Peak (M⁺): The spectrum will show two peaks for the molecular ion with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). These will appear at m/z 228 and m/z 230.
-
Key Fragmentation: A common fragmentation pathway is the loss of the bromoethoxy side chain or cleavage of the C-Br bond.
Applications in Research and Development
The dual reactivity of 3-(2-Bromoethoxy)benzaldehyde makes it a strategic starting material in several areas:
-
Medicinal Chemistry: It serves as a scaffold for synthesizing heterocyclic compounds like oxazines and other pharmacologically relevant structures.[6] The benzaldehyde moiety is a common feature in molecules designed to have antimicrobial, anti-inflammatory, or anticancer activities.[6]
-
Drug Delivery: Benzaldehyde derivatives have been investigated for their ability to enhance membrane permeability, potentially improving the bioavailability of certain drugs.[7][8] This suggests that molecules incorporating this structure could be designed with favorable absorption characteristics.[8]
-
Agrochemicals: It is an important intermediate in the synthesis of pyrethroid pesticides, highlighting its broader utility in the chemical industry.[9]
Logical Diagram: Reactivity and Synthetic Potential
Caption: Key reactive sites and potential synthetic transformations.
Safety, Handling, and Storage
Proper handling of 3-(2-Bromoethoxy)benzaldehyde is crucial. While specific data for this exact compound is limited, information from structurally similar bromobenzaldehydes provides a reliable guide.[10][11]
-
General Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use an approved respirator.[3]
-
-
Handling:
-
Storage:
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[10]
-
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-Bromo Benzaldehyde 97%. Retrieved from oxfordlabchem.com. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Bromoethoxy)benzaldehyde. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Zhao, B. T., Wang, J. G., Hu, P. Z., Ma, L. F., & Wang, L. Y. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61, o2398–o2400. [Link]
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
-
Wen, J., Luo, J., Li, P., Huang, Y., Wang, T., & Xu, Y. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 658888. [Link]
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Acros Organics. (2025). Safety Data Sheet - 3-Bromobenzaldehyde. Retrieved from acros.com. [Link]
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Alchem Pharmtech. (n.d.). CAS 186191-19-5 | 3-(2-Bromoethoxy)benzaldehyde. Retrieved from alchem.pharmtech.com. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Benzaldehyde. Retrieved from carlroth.com. [Link]
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Al-Bayati, R. I. H., & Hussein, F. A. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
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Roeges, N. P. G. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]
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Structural Elucidation of 3-(2-Bromoethoxy)benzaldehyde: A Methodological Framework for Researchers
An In-depth Technical Guide:
Authored by a Senior Application Scientist
Abstract
3-(2-Bromoethoxy)benzaldehyde is a key bifunctional organic intermediate, valuable in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its structure, comprising a meta-substituted benzaldehyde ring linked to a bromoethoxy side chain, offers distinct reactive sites for targeted chemical modifications. A definitive and unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent research and development activities. This guide presents a comprehensive, multi-technique approach to the structural elucidation of 3-(2-Bromoethoxy)benzaldehyde, grounded in field-proven analytical methodologies. We will explore the causality behind experimental choices, detailing not just the 'how' but the 'why' of each analytical step, from synthesis to the final integration of spectroscopic data.
Core Molecular Profile and Physicochemical Properties
Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. This data provides the initial parameters for sample handling, solvent selection, and the interpretation of subsequent analytical results.
The structure consists of a benzaldehyde core where the hydroxyl group at the meta-position has been etherified with a 2-bromoethyl group. Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(2-Bromoethoxy)benzaldehyde | - |
| CAS Number | 186191-19-5 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid/solid | Analog Comparison[2][3] |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, Ethyl Acetate, Acetone) | General Principle |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Purification: Establishing a Validated Starting Material
The integrity of any structural analysis is contingent upon the purity of the sample. Here, we outline a robust and common synthetic route based on the Williamson ether synthesis, a reliable method for forming the ether linkage. The protocol is adapted from a well-established procedure for the analogous ortho-isomer, demonstrating the application of fundamental organic chemistry principles.[4]
2.1. Synthesis Protocol: Williamson Ether Synthesis
This reaction involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack 1,2-dibromoethane.
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (CH₃CN) as the solvent.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is significantly more acidic than an aliphatic alcohol. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the cation (K⁺) but not the nucleophilic phenoxide, enhancing its reactivity.
-
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (10.0 eq) to the mixture.
-
Causality: A large excess of 1,2-dibromoethane is used to favor the mono-alkylation product and minimize the formation of a dimeric byproduct where a second molecule of 3-hydroxybenzaldehyde reacts with the other end of the bromoethoxy chain.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Extraction: Evaporate the acetonitrile solvent under reduced pressure. Dissolve the resulting crude oil in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The washing steps remove any remaining water-soluble impurities and salts, and the drying step removes residual water before final purification.
-
-
Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography.
-
Causality: Column chromatography is the gold standard for separating the desired product from unreacted starting materials and byproducts based on differences in polarity.[5]
-
2.2. Purity Assessment
The purity of the final product is a critical checkpoint before structural elucidation. High-Performance Liquid Chromatography (HPLC) is the preferred method. A pure compound should yield a single, sharp, and symmetrical peak under appropriate conditions.[5][6]
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Criteria for Purity: Purity >98% (by peak area).
An Integrated Spectroscopic Elucidation Workflow
No single technique can unequivocally determine a structure. A synergistic approach, where data from multiple spectroscopic methods are integrated, provides a self-validating system for structural confirmation.[7][8][9]
Caption: Predicted key fragmentation pathway in EI-MS.
Data Synthesis and Final Structural Confirmation
Caption: Correlation of spectroscopic data to molecular fragments.
-
Mass Spectrometry confirms the molecular formula C₉H₉BrO₂ by providing the molecular weight (229.07 g/mol ) and the characteristic 1:1 isotopic pattern for bromine.
-
IR Spectroscopy confirms the presence of the key functional groups: an aldehyde, an aromatic ring, an ether linkage, and an alkyl bromide.
-
¹³C NMR confirms the presence of 9 unique carbon atoms, including the aldehyde carbonyl, six aromatic carbons, and two aliphatic carbons of the side chain.
-
¹H NMR provides the final and most detailed piece of the puzzle. It confirms the aldehyde proton, the four protons on a meta-substituted ring, and, crucially, the two adjacent but distinct methylene groups (-OCH₂- and -CH₂Br) with their characteristic triplet splitting pattern and 2H integration. This confirms the bromoethoxy structure rather than any other isomeric arrangement.
Conclusion
The structural elucidation of 3-(2-Bromoethoxy)benzaldehyde is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following an integrated workflow that begins with verified sample purity and methodically applies NMR, IR, and MS, researchers can achieve an unambiguous and trustworthy structural confirmation. This rigorous approach is fundamental to ensuring the quality and validity of any subsequent scientific endeavor that utilizes this versatile chemical building block.
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Zhao, B.-T., et al. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E61, o2398–o2400. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(2-Bromoethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-(2-bromoethoxy)benzaldehyde, a compound of interest in synthetic chemistry and drug development. As a molecule incorporating an aromatic aldehyde, an ether linkage, and a halogenated alkyl chain, its fragmentation under electron ionization (EI) is governed by a confluence of competing and sequential pathways. This document elucidates these fragmentation mechanisms, offering researchers and scientists a predictive framework for spectral interpretation. We will explore the causality behind the formation of key fragment ions, present a robust experimental protocol for analysis, and provide visual diagrams to clarify the complex bond cleavages and rearrangements involved. The principles discussed herein are grounded in established mass spectrometry literature and serve as a self-validating system for the structural confirmation of this and related molecules.
Introduction: The Structural Context
3-(2-Bromoethoxy)benzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₉BrO₂. Its structure is characterized by three key functional regions that dictate its fragmentation behavior:
-
The Benzaldehyde Core: A stable aromatic ring substituted with a formyl (-CHO) group.
-
The Ether Linkage: An aryloxy-alkyl ether bond (Ar-O-R) connecting the aromatic core to the side chain.
-
The Bromoethyl Side Chain: An ethyl group terminated by a bromine atom.
Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex reaction mixtures, for quality control in manufacturing processes, and for metabolite identification studies. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a molecular fingerprint through reproducible fragmentation patterns, which are invaluable for structural elucidation.[1][2]
Molecular Structure and Isotopic Signature
The presence of a bromine atom is a dominant feature in the mass spectrum of this compound. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[3] Consequently, any fragment ion containing the bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This provides a powerful diagnostic tool for identifying bromine-containing fragments.
Experimental Protocol: GC-MS Analysis
To generate a reproducible fragmentation pattern, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following methodology is designed to ensure robust separation and ionization.
Objective: To obtain the Electron Ionization (EI) mass spectrum of 3-(2-Bromoethoxy)benzaldehyde.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo Fisher ISQ, or equivalent).
-
Capillary Column: A non-polar or mid-polar column is suitable. A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS, DB-5, or equivalent) is recommended for its versatility.
Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of 3-(2-Bromoethoxy)benzaldehyde in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is critical to avoid co-elution with the analyte peak.
-
-
GC Conditions:
-
Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.
-
Injection Mode: Split (e.g., 50:1 split ratio). This prevents column overloading and ensures sharp chromatographic peaks.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. This program ensures elution of the analyte and cleanses the column of less volatile impurities.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy for EI, which promotes extensive and reproducible fragmentation, allowing for library matching and structural analysis.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-350 m/z. This range will cover the molecular ion and all significant fragments.
-
Solvent Delay: 3-4 minutes. This prevents the high concentration of solvent from entering the MS source, which would suppress the signal and shorten filament life.
-
Core Fragmentation Pathways
Upon entering the EI source, 3-(2-bromoethoxy)benzaldehyde is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of an energetically unstable molecular ion radical, [M]•+. This ion has a nominal mass of 228 u for the ⁷⁹Br isotope and 230 u for the ⁸¹Br isotope. The excess energy in this ion induces fragmentation through various pathways, driven by the relative stability of the resulting ions and neutral losses.[1]
The principal fragmentation patterns are governed by the functional groups present:
-
Aldehyde Group: Promotes α-cleavage (loss of H•) and decarbonylation (loss of CO).[4][5][6]
-
Aromatic Ring: Provides stability to adjacent positive charges (benzylic/acylium ions).
-
Ether Linkage: A site for bond cleavage, either at the alkyl-oxygen or aryl-oxygen bond.
-
Bromoethyl Chain: Susceptible to C-Br bond cleavage and fragmentation of the ethyl bridge.
Pathway A: Fragmentation Initiated at the Aldehyde Group
This is a classic fragmentation pattern for aromatic aldehydes.[7][8]
-
α-Cleavage (Loss of H•): The initial molecular ion can lose the aldehydic hydrogen radical to form a highly stable benzoyl-type acylium ion (m/z 227/229 ). This is often a prominent peak in the spectra of aldehydes.[2][4]
-
Decarbonylation (Loss of CO): The acylium ion at m/z 227/229 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 u). This results in the formation of a 3-(2-bromoethoxy)phenyl cation at m/z 199/201 .
-
Formation of the Phenyl Cation: Further fragmentation of the phenyl cation can occur, but the loss of the entire bromoethoxy group is more probable.
Pathway B: Cleavage of the Ether Side Chain
Fragmentation of the bromoethoxy side chain is a major process due to the presence of several relatively weak bonds.
-
Benzylic-type Cleavage (Loss of •CH₂Br): Although not strictly benzylic, cleavage of the C-C bond in the side chain is favorable. Loss of a bromomethyl radical (•CH₂Br, 93/95 u) leads to the formation of a resonance-stabilized oxonium ion at m/z 135 .
-
Loss of the Bromoethyl Radical (•CH₂CH₂Br): Cleavage of the ether C-O bond can result in the loss of a bromoethyl radical (•CH₂CH₂Br, 107/109 u), generating a 3-formylphenoxide cation at m/z 121 .
-
Cleavage of the C-Br Bond: The most prominent fragmentation involving the side chain is often the cleavage of the weakest bond, the C-Br bond. Loss of a bromine radical (•Br, 79/81 u) from the molecular ion yields a cation at m/z 149 . This ion is an even-electron species and is expected to be quite stable.
-
Formation of the Benzoyl Cation: A highly significant fragmentation involves the cleavage of the aryl-O bond, with charge retention on the aromatic portion. This leads to the loss of a bromoethoxy radical (•OCH₂CH₂Br) and the formation of the benzoyl cation at m/z 105 . This is a very common and stable fragment for benzaldehyde derivatives and is often a major peak in the spectrum.[2] The benzoyl cation can further lose CO to form the phenyl cation at m/z 77 .[7][9]
Pathway C: Rearrangement Reactions
While direct cleavages often dominate, rearrangement reactions can also occur. A potential McLafferty-type rearrangement is possible, involving the transfer of a hydrogen from the ethyl chain to the carbonyl oxygen.
-
McLafferty Rearrangement: A hydrogen atom from the γ-carbon (the CH₂-Br carbon) can be transferred to the carbonyl oxygen through a six-membered transition state. This is followed by the cleavage of the O-CH₂ bond, leading to the elimination of a neutral bromoethene molecule (CH₂=CHBr, 106/108 u) and the formation of a radical cation of 3-hydroxybenzaldehyde at m/z 122 . While plausible, this pathway may be less favored than the direct cleavage pathways that lead to more stable cations.
Summary of Expected Fragments and Data Interpretation
The combination of these pathways results in a characteristic mass spectrum. The key to interpretation is recognizing the patterns of neutral losses and the diagnostic isotopic signatures.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Formation Pathway | Significance |
| 228/230 | [C₉H₉BrO₂]•+ | Molecular Ion | Confirms molecular weight and presence of one bromine atom. |
| 227/229 | [C₉H₈BrO₂]+ | Loss of •H from aldehyde (Pathway A) | Characteristic of an aldehyde. |
| 199/201 | [C₈H₈BrO]+ | Loss of CO from m/z 227/229 (Pathway A) | Confirms aromatic aldehyde structure. |
| 149 | [C₉H₉O₂]+ | Loss of •Br from molecular ion (Pathway B) | Indicates a labile C-Br bond. |
| 135 | [C₈H₇O₂]+ | Loss of •CH₂Br from molecular ion (Pathway B) | Indicates fragmentation within the ethyl chain. |
| 122 | [C₇H₆O₂]•+ | McLafferty Rearrangement (Pathway C) | Possible, but may be a minor peak. |
| 121 | [C₇H₅O₂]+ | Loss of •C₂H₄Br from molecular ion (Pathway B) | Cleavage of the ether C-O bond. |
| 105 | [C₇H₅O]+ | Loss of •OC₂H₄Br (Pathway B) | Key Fragment. Highly stable benzoyl cation, diagnostic for the core structure. |
| 77 | [C₆H₅]+ | Loss of CO from m/z 105 (Pathway B) | Phenyl cation, confirms the benzene ring. |
Expert Interpretation:
When analyzing an unknown spectrum, the first step is to look for the isotopic doublet for bromine at the high-mass end to identify the molecular ion at m/z 228/230. The next crucial peaks to identify are the benzoyl cation at m/z 105 and the subsequent phenyl cation at m/z 77 . The presence of these ions strongly suggests a benzaldehyde derivative. The mass difference between the molecular ion (228) and the benzoyl ion (105) is 123 u, corresponding to the neutral loss of the C₂H₄BrO group, confirming the identity of the ether side chain. The peak at m/z 149 ([M-Br]+) serves as further validation of the overall structure. The relative abundances of these fragments will depend on their stability, with the resonance-stabilized benzoyl cation (m/z 105) and phenyl cation (m/z 77) often being among the most abundant ions in the spectrum.
Conclusion
The mass spectrometry fragmentation of 3-(2-bromoethoxy)benzaldehyde is a predictable process governed by the well-established chemistry of its constituent functional groups. The primary fragmentation events include α-cleavage and decarbonylation of the aldehyde, multiple cleavages of the bromoethoxy side chain, and the formation of highly stable acylium and aromatic cations. The characteristic isotopic signature of bromine provides an unambiguous marker for all bromine-containing fragments. By understanding these core pathways, researchers can confidently use EI-mass spectrometry to identify and structurally characterize this molecule, ensuring the integrity and quality of their work in drug development and chemical synthesis.
References
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CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Dunnivant, F. & Ginsbach, J. (2008). GCMS Section 6.11.4 Fragmentation of Aldehydes. Whitman College. [Link]
-
Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. [Link]
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Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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MassBank. (2025). MSBNK-Fac_Eng_Univ_Tokyo-JP004667. [Link]
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YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]
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YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]
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An In-Depth Technical Guide to the Formation of 3-(2-Bromoethoxy)benzaldehyde: Mechanism and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(2-Bromoethoxy)benzaldehyde
3-(2-Bromoethoxy)benzaldehyde is a valuable bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. Simultaneously, the bromoethoxy moiety provides a reactive site for nucleophilic substitution, enabling the facile introduction of various functional groups and the construction of ether linkages. This dual reactivity makes it an attractive building block for the development of novel therapeutic agents and functional materials. A thorough understanding of its formation is paramount for optimizing synthetic routes and ensuring high purity and yield, critical aspects in the drug development pipeline.
Core Synthesis: The Williamson Ether Synthesis at the Helm
The primary and most efficient route for the preparation of 3-(2-Bromoethoxy)benzaldehyde is the Williamson ether synthesis.[1][2][3] This venerable yet highly reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis proceeds by the reaction of 3-hydroxybenzaldehyde with an excess of 1,2-dibromoethane in the presence of a suitable base.
Mechanistic Deep Dive: An SN2 Pathway
The reaction mechanism follows a classic bimolecular nucleophilic substitution (SN2) pathway.[1][2] The process can be dissected into two critical steps:
-
Deprotonation of the Phenolic Hydroxyl Group: The synthesis is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde by a base. Common bases employed for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base abstracts the proton, generating a more nucleophilic phenoxide ion. The choice of base is crucial; a moderately strong base like potassium carbonate is often preferred for its ease of handling and to avoid potential side reactions with the aldehyde functionality.
-
Nucleophilic Attack and Ether Formation: The resulting phenoxide ion, a potent nucleophile, then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This concerted SN2 reaction involves the backside attack of the nucleophile on the carbon-bromine bond, leading to the displacement of a bromide ion as the leaving group and the formation of the desired ether linkage. An excess of 1,2-dibromoethane is typically used to minimize the formation of a diether byproduct where a second molecule of 3-hydroxybenzaldehyde reacts with the newly formed bromoethoxy group.
The following diagram illustrates the mechanistic pathway:
Caption: Mechanism of 3-(2-Bromoethoxy)benzaldehyde formation via Williamson ether synthesis.
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for the synthesis of 3-(2-Bromoethoxy)benzaldehyde, adapted from established procedures for similar compounds.[4] This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.0 g | 40.9 | Starting material |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 38.4 g (17.6 mL) | 204.5 | Reagent (5 eq.) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 11.3 g | 81.8 | Base (2 eq.) |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 150 mL | - | Solvent |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), anhydrous potassium carbonate (11.3 g, 81.8 mmol), and anhydrous acetonitrile (150 mL).
-
Addition of Reagent: While stirring the suspension, add 1,2-dibromoethane (17.6 mL, 204.5 mmol) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The disappearance of the starting material (3-hydroxybenzaldehyde) spot indicates the completion of the reaction.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.
-
Workup - Solvent Removal: Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure 3-(2-Bromoethoxy)benzaldehyde is typically a pale yellow oil or a low-melting solid.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.
Conclusion: A Robust and Versatile Synthetic Route
The Williamson ether synthesis provides a robust and high-yielding pathway to 3-(2-Bromoethoxy)benzaldehyde, a key intermediate for further chemical elaboration. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can reliably produce this valuable building block in high purity. The presented protocol offers a validated starting point for laboratory-scale synthesis, which can be further optimized and scaled as needed for various applications in drug discovery and materials science.
References
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Zhao, B.-T., Wang, J.-G., Hu, P.-Z., Ma, L.-F., & Wang, L.-Y. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2398–o2400. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
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A Theoretical and Practical Guide to 3-(2-Bromoethoxy)benzaldehyde for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Bifunctional Building Block
3-(2-Bromoethoxy)benzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its unique bifunctional nature, possessing both a reactive aldehyde group and a bromoethoxy moiety, allows for a wide range of chemical transformations, making it an attractive intermediate for the synthesis of complex molecular architectures and novel pharmaceutical agents.[1]
This technical guide provides a comprehensive overview of the theoretical properties, synthesis, reactivity, and potential applications of 3-(2-Bromoethoxy)benzaldehyde, with a focus on its utility for researchers and scientists in the pharmaceutical industry. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust theoretical framework.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 3-(2-Bromoethoxy)benzaldehyde is crucial for its effective handling, application in synthesis, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 186191-19-5 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Predicted to be a solid or liquid | Inferred from analogues |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water | Inferred from analogues[2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Purification: A Proposed Experimental Protocol
Proposed Synthesis of 3-(2-Bromoethoxy)benzaldehyde
Caption: Proposed synthetic workflow for 3-(2-Bromoethoxy)benzaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a moderate excess of 1,2-dibromoethane (2.0-3.0 eq) and a base such as anhydrous potassium carbonate (1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for several hours (typically 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(2-Bromoethoxy)benzaldehyde.
Causality Behind Experimental Choices:
-
Excess 1,2-dibromoethane: Using an excess of the dihaloalkane minimizes the formation of the bis-ether byproduct where the benzaldehyde moiety reacts at both ends of the ethane linker.
-
Anhydrous Conditions: The use of an anhydrous solvent and base is critical to prevent the hydrolysis of the bromoethoxy group and to ensure the efficiency of the Williamson ether synthesis.
-
Potassium Carbonate: This base is strong enough to deprotonate the phenolic hydroxyl group but mild enough to avoid side reactions with the aldehyde functionality.
Theoretical Reactivity and Synthetic Utility
The synthetic utility of 3-(2-Bromoethoxy)benzaldehyde stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations at either the aldehyde or the bromoethoxy site, providing a powerful tool for the construction of complex molecules.
Caption: Dual reactivity pathways of 3-(2-Bromoethoxy)benzaldehyde.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:
-
Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Reductive Amination: Formation of secondary or tertiary amines by reaction with an amine in the presence of a reducing agent.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[4]
Reactions at the Bromoethoxy Group
The primary alkyl bromide of the bromoethoxy group is an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including:
-
Amines: Reaction with primary or secondary amines to form amino-ether linkages.
-
Thiols: Formation of thioethers.
-
Azides: Introduction of an azide group, which can be further transformed, for example, via click chemistry or reduction to an amine.
-
Alkoxides and Phenoxides: Formation of new ether linkages.
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.
-
Aromatic Protons: The four aromatic protons will appear as a complex multiplet between δ 7.2 and 7.8 ppm. The substitution pattern will lead to distinct signals for each proton.
-
Bromoethoxy Protons: Two triplets are expected for the methylene groups. The protons adjacent to the bromine atom (-CH₂Br) would be expected around δ 3.6-3.8 ppm, and the protons adjacent to the ether oxygen (-OCH₂-) would be expected around δ 4.3-4.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 190-195 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen being the most downfield.
-
Bromoethoxy Carbons: The carbon attached to the bromine (-CH₂Br) is expected around δ 30-35 ppm, and the carbon attached to the oxygen (-OCH₂-) is expected around δ 65-70 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.
-
Ar-O-C Stretch (Ether): A characteristic absorption band around 1250 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Aromatic C=C Stretches: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z 228 and an M+2 peak at m/z 230 of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Common fragmentation patterns would include the loss of the bromoethyl group and the formyl group.
Applications in Drug Discovery and Development
The bifunctional nature of 3-(2-Bromoethoxy)benzaldehyde makes it a valuable scaffold for the synthesis of diverse compound libraries for high-throughput screening. Its ability to act as a linker, connecting two different molecular fragments, is particularly noteworthy.
-
Combinatorial Chemistry: The aldehyde can be used as a point of diversification, while the bromoethoxy group can serve as an anchor to a solid support or as another point for derivatization.
-
Synthesis of Heterocycles: The aldehyde functionality is a key precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.
-
Linkerology in PROTACs and ADCs: The bromoethoxy group can be used to conjugate the molecule to proteins or other biomolecules, making it a potential component in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
While direct examples of the use of 3-(2-Bromoethoxy)benzaldehyde in marketed drugs are not readily found, its constituent parts, benzaldehyde and bromoalkanes, are common motifs in pharmaceutical synthesis.[2]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-(2-Bromoethoxy)benzaldehyde is not widely available. Therefore, it should be handled with the care appropriate for a compound containing both an aldehyde and an alkyl bromide functionality. Based on the safety data for related compounds such as 3-bromobenzaldehyde, the following hazards should be anticipated:[5][6]
-
Harmful if swallowed. [5]
-
Causes skin irritation. [5]
-
Causes serious eye irritation. [5]
-
May cause respiratory irritation. [5]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Conclusion
3-(2-Bromoethoxy)benzaldehyde is a chemical intermediate with significant untapped potential in synthetic and medicinal chemistry. Its dual reactivity offers a flexible platform for the construction of complex and diverse molecular entities. While the body of experimental data specifically for this compound is still developing, this guide provides a solid theoretical foundation for its synthesis, reactivity, and potential applications. As the demand for novel chemical matter in drug discovery continues to grow, versatile building blocks like 3-(2-Bromoethoxy)benzaldehyde will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
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Bloom Tech. (2023, December 19). How do you synthesize 3-Nitrobenzaldehyde? Retrieved from [Link]
-
ChemBK. (2024, April 9). Benzaldehyde, 3-bromo-2-methoxy-. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
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-
Oxford Lab Fine Chem LLP. (n.d.). 3-BROMO BENZALDEHYDE 97% (For Synthesis) (m-Bromo Benzaldehyde) MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Zhao, B.-T., et al. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61, o2398–o2400. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Bromoethoxy)benzaldehyde. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 3-(2-Bromoethoxy)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Strategic Utility of a Bifunctional Reagent
3-(2-Bromoethoxy)benzaldehyde (CAS No: 186191-19-5) is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates an aromatic aldehyde, a valuable synthetic handle for forming heterocycles and other complex motifs, and a bromoethoxy group, which presents a reactive site for carbon-carbon and carbon-heteroatom bond formation. The aryl bromide component is particularly amenable to a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.
This guide provides a comprehensive overview of the theoretical and practical considerations for employing 3-(2-Bromoethoxy)benzaldehyde in three seminal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. As a Senior Application Scientist, the protocols detailed herein are designed not merely as a sequence of steps, but as a self-validating system, grounded in mechanistic principles to empower researchers to anticipate challenges and rationally optimize reaction conditions.
Physicochemical Properties and Safety Considerations
A thorough understanding of the substrate's properties is foundational to successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 186191-19-5 | BLD Pharm[1] |
| Molecular Formula | C₉H₉BrO₂ | BLD Pharm[1] |
| Molecular Weight | 229.07 g/mol | BLD Pharm[1] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |
Safety Profile: While a specific safety data sheet for 3-(2-bromoethoxy)benzaldehyde is not extensively detailed, the closely related 3-bromobenzaldehyde is known to be an irritant to the skin and eyes.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[4] These reactions generally proceed through a common catalytic cycle, illustrated below. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, especially with a multi-functional substrate like 3-(2-bromoethoxy)benzaldehyde.
Chemoselectivity with 3-(2-Bromoethoxy)benzaldehyde
The primary challenge in utilizing this substrate is achieving chemoselectivity. The aldehyde group, while generally stable under many cross-coupling conditions, can potentially coordinate to the palladium center, which may inhibit catalysis.[5] Furthermore, the bromoethoxy tail presents a site for potential intramolecular reactions or degradation under strongly basic conditions.
Key Considerations:
-
Aldehyde Stability: Aldehydes are generally tolerated in Suzuki, Heck, and Sonogashira reactions.[6] However, strong bases and high temperatures can promote side reactions. The choice of a moderately strong inorganic base (e.g., K₂CO₃, K₃PO₄) is often preferred over strong organic bases or hydroxides.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are crucial.[7] Bulky, electron-rich phosphine ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination, minimizing the time the substrate is exposed to potentially degrading reaction conditions.[8]
-
Bromoethoxy Group Stability: The aliphatic bromide is significantly less reactive towards oxidative addition than the aryl bromide under standard palladium catalysis conditions. However, with certain catalyst systems designed for alkyl halides, competitive reactivity could be a concern.[9] The ether linkage is generally stable.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron species with an organic halide.[7]
Reaction Scheme:
Expert Insights & Causality:
The choice of base is paramount in Suzuki couplings as it activates the boronic acid for transmetalation.[1] For substrates with potentially base-sensitive groups like esters (and by extension, our aldehyde), milder bases such as potassium carbonate or potassium phosphate are often employed. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both the organic substrate and the inorganic base.
Experimental Workflow: Suzuki-Miyaura Coupling
Detailed Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-(2-bromoethoxy)benzaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL).
-
Degassing: Seal the flask with a septum and sparge with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Table: Suzuki-Miyaura Coupling Parameters
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 70-88 |
Yields are estimated based on reactions with structurally similar aryl bromides.
Application Protocol 2: Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, proving invaluable for the synthesis of stilbenes and cinnamates.[10]
Reaction Scheme:
Expert Insights & Causality:
In the Heck reaction, the base is not involved in activating a coupling partner but serves to neutralize the H-X generated during the catalytic cycle.[6] Organic bases like triethylamine are common. The choice of ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes, coupling typically occurs at the less substituted carbon.
Experimental Workflow: Heck Reaction
Detailed Protocol:
-
Reagent Preparation: In a sealed tube, combine 3-(2-bromoethoxy)benzaldehyde (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reaction: Seal the tube and heat the mixture to 110 °C.
-
Monitoring: Follow the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Data Table: Heck Reaction Parameters
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 70-85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 65-80 |
| Herrmann's Catalyst | NaOAc | DMA | 120 | 75-90 |
Yields are estimated based on reactions with analogous aryl bromides.
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper.[11]
Reaction Scheme:
Expert Insights & Causality:
The Sonogashira coupling traditionally employs a dual catalytic system.[11] The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used both to neutralize the H-X byproduct and to act as a solvent. Copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[12]
Experimental Workflow: Sonogashira Coupling
Detailed Protocol:
-
Reagent Preparation: To a Schlenk flask, add 3-(2-bromoethoxy)benzaldehyde (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Solvent and Base: Add anhydrous THF (8 mL) and triethylamine (2 mL).
-
Degassing: Degas the solution by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Once complete, remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.
Data Table: Sonogashira Coupling Parameters
| Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 70-90 |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 | 75-92 |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 65-85 |
Yields are estimated based on reactions with similar functionalized aryl bromides.
Troubleshooting and Advanced Considerations
-
Low Yields: If low yields are observed, consider screening different ligands. Bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective. Ensure rigorous degassing, as oxygen can deactivate the palladium catalyst.
-
Aldehyde-Related Side Reactions: In cases of suspected catalyst inhibition or side reactions involving the aldehyde, a protecting group strategy may be employed.[13] The aldehyde can be converted to a stable acetal, which is unreactive under the basic conditions of the coupling reaction. The acetal can then be easily removed under acidic conditions post-coupling.[14]
-
Bromoethoxy Group Instability: If elimination of HBr from the ethoxy chain is observed, particularly under strongly basic conditions or at high temperatures, consider using milder bases (e.g., K₃PO₄) and the lowest effective reaction temperature.
Conclusion
3-(2-Bromoethoxy)benzaldehyde is a potent building block for the synthesis of complex molecules. Its successful application in palladium-catalyzed cross-coupling reactions hinges on a rational approach to reaction design, with careful consideration of chemoselectivity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile reagent in their synthetic endeavors. By understanding the underlying mechanistic principles, scientists can troubleshoot and optimize these powerful transformations to achieve their synthetic goals.
References
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold... - PubMed. [Link]
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Heck Reaction - Organic Chemistry Portal. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. [Link]
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Palladium catalyzed reactions are the most common transition metal catalyzed cross coupling reactions. - Chemistry LibreTexts. [Link]
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Designing Homogeneous Copper-Free Sonogashira Reaction... - Organic Letters. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. [Link]
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Sonogashira coupling - Wikipedia. [Link]
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material safety data sheet - 3-bromo benzaldehyde 97% - Oxford Lab Fine Chem. [Link]
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Protecting Groups of Aldehydes - Chemistry LibreTexts. [Link]
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The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]
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Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions - ResearchGate. [Link]
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Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction... - ResearchGate. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - Chemical Reviews. [Link]
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Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides... - Journal of the American Chemical Society. [Link]
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CHAPTER 11: Heck Reactions - The Royal Society of Chemistry. [Link]
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Reactions and Mechanisms - Master Organic Chemistry. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings... - PubMed Central. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI. [Link]
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New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions . [Link]
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Protecting group - Wikipedia. [Link]
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The Suzuki Reaction - Chem 115 Myers. [Link]
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A Review on Palladium Catalyzed Coupling Reactions . [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. [Link]
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Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science. [Link]
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Sonogashira coupling reaction | Organometallic name reaction... - YouTube. [Link]
-
Heck Reaction: easy Mechanism, applications - Chemistry Notes. [Link]
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Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles . [Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling... - PMC - PubMed Central. [Link]
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2.6 Protecting Groups in Synthesis - KPU Pressbooks. [Link]
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Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)-H functionalization. - SciSpace. [Link]
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins... - PMC - NIH. [Link]
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Recent Advances in Palladium-Catalyzed Bridging C–H Activation... . [Link]
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Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction... - ACS Omega. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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acetals and ketals as protecting groups - YouTube. [Link]
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Suzuki-Miyaura coupling reactions using phosphite ligands . [Link]
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The Intramolecular Heck Reaction - Macmillan Group. [Link]
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The Strategic Utility of 3-(2-Bromoethoxy)benzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active molecules. 3-(2-Bromoethoxy)benzaldehyde emerges as a particularly valuable, yet underexplored, bifunctional building block. Its strategic arrangement of a reactive aldehyde and a flexible bromoethoxy side chain offers a powerful platform for the construction of diverse and complex heterocyclic systems, particularly those containing seven-membered rings, which are of growing interest in medicinal chemistry.
This technical guide provides an in-depth exploration of the applications of 3-(2-Bromoethoxy)benzaldehyde in heterocyclic synthesis. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind key transformations, and present a clear framework for researchers to leverage this versatile reagent in their synthetic endeavors.
Physicochemical Properties and Synthesis
Before embarking on its applications, a thorough understanding of the starting material is paramount.
Synthesis of 3-(2-Bromoethoxy)benzaldehyde
The most direct and efficient synthesis of 3-(2-Bromoethoxy)benzaldehyde is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1] This procedure is analogous to the reported synthesis of its ortho-isomer, o-(2-Bromoethoxy)benzaldehyde.[2]
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Protocol: Synthesis of 3-(2-Bromoethoxy)benzaldehyde
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.9 |
| 1,2-Dibromoethane | 187.86 | 76.9 g (36.6 mL) | 409.5 |
| Anhydrous Potassium Carbonate | 138.21 | 22.6 g | 163.8 |
| Anhydrous Acetonitrile | - | 400 mL | - |
Procedure:
-
To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (22.6 g, 163.8 mmol), and anhydrous acetonitrile (400 mL).
-
Add 1,2-dibromoethane (36.6 mL, 409.5 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(2-Bromoethoxy)benzaldehyde as a pure compound.
Application in the Synthesis of Fused Benzoxazepines
A powerful application of bromoethoxy-substituted benzaldehydes is in the one-pot synthesis of tricyclic fused benzoxazepines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The following protocols are adapted from a highly efficient synthesis of related[3][4]oxazolo[3,2-d][3][5]benzoxazepines and[3][4]oxazino[3,2-d][3][5]benzoxazepines from the corresponding ortho-isomer.[1] The underlying chemistry is directly applicable to the meta-isomer, 3-(2-Bromoethoxy)benzaldehyde.
The reaction proceeds via a tandem process involving an initial condensation of the aldehyde with a bifunctional amine (e.g., 2-aminoethanol or 3-amino-1-propanol) to form an imine, which then undergoes an intramolecular cyclization cascade.
Protocol 1: Synthesis of 2,3,5,6-Tetrahydro-12bH-[3][4]oxazolo[3,2-d][3][5]benzoxazepine Derivatives
Caption: One-pot synthesis of a fused benzoxazepine.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(2-Bromoethoxy)benzaldehyde | 229.07 | 1.0 g | 4.36 |
| 2-Aminoethanol | 61.08 | 0.266 g (0.26 mL) | 4.36 |
| Anhydrous Potassium Carbonate | 138.21 | 1.21 g | 8.72 |
| Anhydrous Acetonitrile | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 3-(2-bromoethoxy)benzaldehyde (1.0 g, 4.36 mmol), 2-aminoethanol (0.26 mL, 4.36 mmol), and anhydrous potassium carbonate (1.21 g, 8.72 mmol) in anhydrous acetonitrile (50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Wash the solid with acetonitrile (2 x 10 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure tricyclic product.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminoethanol on the aldehyde, forming a hemiaminal intermediate which then dehydrates to an imine. The alkoxide, formed by deprotonation of the hydroxyl group by potassium carbonate, then undergoes an intramolecular nucleophilic substitution with the bromoethoxy side chain to form the first heterocyclic ring. A subsequent intramolecular cyclization involving the imine nitrogen and the newly formed ether linkage leads to the final tricyclic product.
Protocol 2: Synthesis of 3,4,6,7-Tetrahydro-2H,12bH-[3][4]oxazino[3,2-d][3][5]benzoxazepine Derivatives
A similar strategy can be employed using 3-amino-1-propanol to construct a six-membered ring fused to the benzoxazepine core.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(2-Bromoethoxy)benzaldehyde | 229.07 | 1.0 g | 4.36 |
| 3-Amino-1-propanol | 75.11 | 0.327 g (0.33 mL) | 4.36 |
| Anhydrous Potassium Carbonate | 138.21 | 1.21 g | 8.72 |
| Anhydrous Acetonitrile | - | 50 mL | - |
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 2-aminoethanol with 3-amino-1-propanol.
-
The reaction time may vary, and should be monitored by TLC.
-
Work-up and purification are analogous to Protocol 1.
Proposed Applications in the Synthesis of Other Heterocyclic Systems
The bifunctional nature of 3-(2-bromoethoxy)benzaldehyde opens up possibilities for the synthesis of a wider range of heterocyclic systems. The following are proposed synthetic pathways based on well-established organic reactions.
Synthesis of 2,3-Dihydro-5H-1,4-benzoxazepine Derivatives via a Wittig-Intramolecular Cyclization Sequence
The aldehyde functionality can be converted into an alkene bearing a nucleophilic group via the Wittig reaction.[4] Subsequent intramolecular cyclization can then furnish the desired heterocyclic ring.
Proposed Synthetic Workflow:
Caption: A proposed two-step synthesis of a benzoxazepine derivative.
Step 1: Wittig Reaction (Proposed Protocol)
-
Prepare the phosphonium ylide by treating (2-hydroxyethyl)triphenylphosphonium bromide with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF at low temperature (e.g., 0 °C to room temperature).
-
Add a solution of 3-(2-bromoethoxy)benzaldehyde in THF to the ylide solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization (Proposed Protocol)
-
Dissolve the stilbene derivative from Step 1 in a polar aprotic solvent such as DMF or DMSO.
-
Add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl group.
-
Heat the reaction mixture to facilitate the intramolecular S(_N)2 reaction, leading to the formation of the seven-membered ring.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify by column chromatography to obtain the desired 2,3-dihydro-5H-1,4-benzoxazepine derivative.
Conclusion
3-(2-Bromoethoxy)benzaldehyde is a highly promising and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing the medicinally relevant benzoxazepine core. The protocols and synthetic strategies outlined in this guide demonstrate its potential for constructing complex molecular architectures through both established and novel synthetic routes. The dual reactivity of the aldehyde and the bromoethoxy groups allows for a range of transformations, making it a valuable tool for researchers and scientists in drug development and organic synthesis. Further exploration of its reactivity in multicomponent reactions and with other nucleophiles will undoubtedly unveil even more of its synthetic utility.
References
-
Taha, N. (2017). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][3][4][6]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7, 219-228. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Ibn AL-Haitham Journal For Pure and Applied Science, 25(3). Available at: [Link]
-
Maitland Jones, Jr. (n.d.). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]
-
Tejedor, D., Méndez-Abt, G., & García-Tellado, F. (2011). Efficient Generation of Highly Functionalized Fused Oxazepine Frameworks Based on a CAN-Catalyzed Four-Component Tetrahydropyridine Synthesis/Ring-Closing Metathesis Sequence. The Journal of Organic Chemistry, 76(21), 8865-8876. Available at: [Link]
-
Zhao, B.-T., Wang, J.-G., Hu, P.-Z., Ma, L.-F., & Wang, L.-Y. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2398-o2400. Available at: [Link]
-
Al-Said, N. H., El-Gazzar, A. B. A., & El-Hiti, G. A. (2013). A new, simple and efficient method for the synthesis of tricyclic[3][4]oxazolo[3,2-d][3][5]benzoxazepine,[3][4]oxazino[3,2-d][3][5]benzoxazepine, pyrimido[1,2-d][3][5]benzoxazepine and their derivatives. Molecules, 18(9), 10327-10340. Available at: [Link]
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The Versatile Bifunctional Building Block: 3-(2-Bromoethoxy)benzaldehyde in the Synthesis of Novel Materials
Introduction
In the quest for advanced materials with tailored properties, the design and synthesis of novel molecular building blocks are of paramount importance. 3-(2-Bromoethoxy)benzaldehyde is a unique bifunctional molecule that offers a compelling platform for the creation of a diverse range of functional polymers, complex organic scaffolds, and potential therapeutic agents. Its structure, featuring a reactive aldehyde group and a versatile bromoethoxy side chain, allows for orthogonal chemical modifications, paving the way for the systematic construction of intricate molecular architectures.
The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensations, reductive aminations, and cycloadditions, which are fundamental in polymer chemistry and the synthesis of heterocyclic compounds.[1] Concurrently, the 2-bromoethoxy group provides a reactive site for nucleophilic substitution reactions, enabling the formation of ether linkages, which are crucial for building polymer backbones, creating cross-linked networks, and attaching pendant functional groups. This dual reactivity makes 3-(2-Bromoethoxy)benzaldehyde an attractive monomer for the synthesis of functional polymers with potential applications in drug delivery, antimicrobial coatings, and advanced sensor technologies.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Bromoethoxy)benzaldehyde as a building block for novel materials. It details robust synthetic protocols, explains the underlying chemical principles, and explores the potential applications of the resulting materials, supported by authoritative references.
Chemical Properties and Reactivity
3-(2-Bromoethoxy)benzaldehyde is a substituted aromatic aldehyde with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . The key to its utility lies in the distinct reactivity of its two functional groups: the aldehyde and the bromoethyl ether.
| Property | Value | Source |
| CAS Number | 186191-19-5 | N/A |
| Molecular Formula | C₉H₉BrO₂ | N/A |
| Molecular Weight | 229.07 | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
The aldehyde group is susceptible to nucleophilic attack and can participate in a wide range of reactions, including:
-
Schiff Base Formation: Reaction with primary amines to form imines, which can be used for dynamic covalent chemistry, cross-linking, or the introduction of specific functionalities.[3]
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Aldol and Related Condensations: Carbon-carbon bond formation with enolates or other nucleophilic carbon species.
The 2-bromoethoxy group contains a primary alkyl bromide, which is an excellent electrophile for Sₙ2 reactions. This allows for:
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides to form new ether linkages, a cornerstone of polymer and macrocycle synthesis.[4][5]
-
N-Alkylation and S-Alkylation: Reaction with amine or thiol nucleophiles to introduce nitrogen- or sulfur-containing moieties.
This orthogonal reactivity allows for a stepwise or one-pot approach to the synthesis of complex molecules and polymers.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving 3-(2-Bromoethoxy)benzaldehyde. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of a Polyether via Williamson Ether Synthesis
This protocol describes the synthesis of a linear polyether using 3-(2-Bromoethoxy)benzaldehyde as a monomer. The reaction proceeds via a self-condensing Williamson ether synthesis, where the aldehyde group is first reduced to an alcohol, which is then deprotonated to act as a nucleophile, attacking the bromoethoxy group of another monomer unit.
Experimental Workflow:
Caption: Workflow for the synthesis of a polyether from 3-(2-Bromoethoxy)benzaldehyde.
Materials:
-
3-(2-Bromoethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Reduction of 3-(2-Bromoethoxy)benzaldehyde
-
In a round-bottom flask, dissolve 3-(2-Bromoethoxy)benzaldehyde (1.0 eq) in a mixture of THF and MeOH (4:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Causality: The reduction of the aldehyde to a primary alcohol is a prerequisite for the subsequent polymerization. NaBH₄ is a mild and selective reducing agent for this purpose.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain (3-(2-Bromoethoxy)phenyl)methanol as a crude product, which can be used in the next step without further purification.
Step 2: Polyether Synthesis
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude (3-(2-Bromoethoxy)phenyl)methanol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C and add sodium hydride (1.2 eq of 60% dispersion) portion-wise. Causality: NaH is a strong base that deprotonates the primary alcohol to form the corresponding alkoxide, which is the nucleophile for the Williamson ether synthesis.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Heat the reaction mixture to 80°C and stir for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred deionized water.
-
Collect the precipitated polymer by filtration, wash thoroughly with water and then with methanol to remove any unreacted monomer and inorganic salts.
-
Dry the polymer in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Synthesis of a Cross-linked Polymer via Schiff Base Formation and Williamson Ether Synthesis
This protocol describes the synthesis of a cross-linked polymer network. First, a linear polymer with pendant aldehyde groups is synthesized. Then, a diamine cross-linker is added to form imine bonds, resulting in a cross-linked material.
Experimental Workflow:
Caption: Workflow for the synthesis of a cross-linked polymer.
Materials:
-
3-(2-Bromoethoxy)benzaldehyde
-
Hydroquinone
-
Potassium carbonate (K₂CO₃)
-
Ethylenediamine
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
Step 1: Synthesis of Aldehyde-Functionalized Linear Polymer
-
To a solution of hydroquinone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.2 eq).
-
Stir the mixture at 60°C for 1 hour.
-
Add a solution of 3-(2-Bromoethoxy)benzaldehyde (1.0 eq) in anhydrous DMF dropwise. Causality: This step forms a linear polymer with pendant aldehyde groups via a Williamson ether synthesis between the phenoxide of hydroquinone and the bromoethoxy group of the monomer.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Cool the reaction mixture and precipitate the polymer in water.
-
Filter, wash with water and methanol, and dry the aldehyde-functionalized polymer.
Step 2: Cross-linking of the Polymer
-
Dissolve the obtained aldehyde-functionalized polymer in a suitable solvent like DMF.
-
Add a diamine cross-linker such as ethylenediamine (0.5 eq per aldehyde group) to the polymer solution. Causality: The diamine reacts with the pendant aldehyde groups on different polymer chains to form imine bridges, leading to a cross-linked network.
-
Stir the mixture at room temperature for 12-24 hours. The formation of a gel indicates successful cross-linking.
-
The resulting cross-linked polymer can be washed with a suitable solvent to remove any unreacted cross-linker and dried.
Applications in Novel Materials and Drug Discovery
The unique bifunctional nature of 3-(2-Bromoethoxy)benzaldehyde opens up a wide range of possibilities for the creation of advanced materials and as a scaffold in drug discovery.
Functional Polymers
The ability to introduce both ether and imine linkages allows for the synthesis of a variety of functional polymers:
-
Antimicrobial Polymers: The aldehyde group can be used to immobilize antimicrobial agents, or the resulting polymer itself may exhibit antimicrobial properties.[2] Benzaldehyde derivatives have been shown to be effective against various bacteria and fungi.
-
Fluorescent Polymers: The aldehyde functionality can be reacted with fluorescent amines to create fluorescently tagged polymers for applications in sensing and imaging.[6]
-
Self-Healing Materials: The reversible nature of the imine bond formed in Schiff base reactions can be exploited to create self-healing polymer networks.
-
Drug Delivery Vehicles: The polymer backbone can be designed to be biodegradable, and drugs can be attached via the aldehyde or ether linkages for controlled release.
Heterocyclic Synthesis and Drug Discovery
Benzaldehyde derivatives are key starting materials for the synthesis of a wide variety of heterocyclic compounds, many of which are biologically active.[1] The 2-bromoethoxy group can be used to introduce a flexible side chain or to cyclize the molecule to form novel heterocyclic systems.
-
Potential ALDH1A3 Inhibitors: Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer.[7][8] The 3-(2-bromoethoxy)benzaldehyde scaffold could be a starting point for the design of new ALDH1A3 inhibitors.
-
Anti-inflammatory Agents: Schiff bases derived from substituted benzaldehydes have shown promising anti-inflammatory activity.[9] The bromoethoxy group could be further modified to enhance this activity or to improve pharmacokinetic properties.
-
Building Block for Complex Molecules: The dual reactivity of 3-(2-Bromoethoxy)benzaldehyde makes it a valuable intermediate for the synthesis of complex natural products and other biologically active molecules.
Illustrative Reaction Scheme for Drug Discovery:
Caption: General scheme for the synthesis of heterocyclic compounds.
Conclusion
3-(2-Bromoethoxy)benzaldehyde is a highly versatile and valuable building block for the synthesis of a wide array of novel materials. Its orthogonal functional groups, the aldehyde and the bromoethoxy moiety, provide chemists with a powerful tool to construct linear and cross-linked polymers, complex heterocyclic scaffolds, and potential drug candidates. The protocols and applications outlined in this note serve as a starting point for researchers to explore the full potential of this exciting molecule in materials science and medicinal chemistry. The inherent reactivity and synthetic accessibility of 3-(2-Bromoethoxy)benzaldehyde ensure its continued importance in the development of next-generation materials and therapeutics.
References
- Hajiyeva, G.A., Mammadbayli, E.H., Ismayilova, S.V., et al. (2022). Three-component Mannich reaction with the participation of benzaldehyde: synthesis of norbornene aminophenoxy derivatives. Processes of Petrochemistry and Oil Refining, 23(4), 577-584.
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Exploring the Synthesis and Applications of Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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Preparation of waterborne functional polymers using a bifunctional coupler. (n.d.). Retrieved from [Link]
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Three-component Mannich reaction with the participation of benzaldehyde: synthesis of norbornene aminophenoxy derivatives. (n.d.). Retrieved from [Link]
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Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021, May 28). Frontiers in Pharmacology. Retrieved from [Link]
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Schiff base reaction between benzaldehyde and aniline. (n.d.). ResearchGate. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Strategies for the Diversity-Oriented Synthesis of Macrocycles. (2019, June 20). Chemical Reviews. Retrieved from [Link]
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Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). OICC Press. Retrieved from [Link]
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Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane. (2019, December 14). Polymers. Retrieved from [Link]
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Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2012, October 1). Chemistry Central Journal. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021, September 23). Molecules. Retrieved from [Link]
- o-(2-Bromoethoxy)benzaldehyde. (2005). Acta Crystallographica Section E: Structure Reports Online, E61(8), o2398-o2400.
- Process for the solid phase synthesis of aldehydes, ketones and hydroxamic acid compounds. (2007, February 14). Google Patents.
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Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. (n.d.). Anais da Academia Brasileira de Ciências. Retrieved from [Link]
-
Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. (2020, May 27). RSC Advances. Retrieved from [Link]
-
Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. (2012, June 15). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 29). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis of novel polymers with biodegradability from propylene and carbon monoxide. (n.d.). ChemRxiv. Retrieved from [Link]
-
Formaldehyde-Free Synthesis of Fully Bio-Based Multifunctional Bisbenzoxazine Resins from Natural Renewable Starting Materials. (2022, April 6). Macromolecules. Retrieved from [Link]
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Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2025, August 8). Journal of the Faculty of Pharmacy of Ankara University. Retrieved from [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). PharmaEducation. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021, September 23). PubMed. Retrieved from [Link]
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. (n.d.). Molecules. Retrieved from [Link]
-
Photocatalyzed Synthesis of a Schiff Base via C–N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes. (2024, August 22). The Journal of Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for 3-(2-Bromoethoxy)benzaldehyde in Synthetic Chemistry
Introduction: A Bifunctional Scaffold for Complex Molecule Synthesis
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 3-(2-Bromoethoxy)benzaldehyde emerges as a highly versatile scaffold, uniquely equipped with two distinct reactive centers: an electrophilic aldehyde and a latent nucleophilic site precursor in the bromoethoxy tail. This duality allows for its participation in a diverse array of chemical transformations, making it an invaluable intermediate for the synthesis of complex heterocyclic systems and other tailored molecules. Its application is particularly notable in the construction of drug-like molecules and functional organic materials.[1][2]
This guide provides an in-depth exploration of the experimental procedures involving 3-(2-Bromoethoxy)benzaldehyde, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently employ this reagent in their synthetic endeavors.
Physicochemical Properties and Safety Data
Table 1: Physicochemical and Safety Data
| Property | Value | Source/Analogue |
| CAS Number | 186191-19-5 | [6][7][8] |
| Molecular Formula | C₉H₉BrO₂ | [8] |
| Molecular Weight | 229.07 g/mol | [8] |
| Appearance | Likely a liquid or low-melting solid | General observation |
| Storage | Sealed in dry, 2-8°C | [7] |
| Toxicity | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | Analogue: 3-Bromobenzaldehyde[3][4] |
| Handling Precautions | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust/fumes/vapors. | Analogue: 3-Bromobenzaldehyde[3] |
| Incompatibility | Strong oxidizing agents, strong bases, strong reducing agents. | Analogue: 3-Bromobenzaldehyde[3] |
Core Safety Directive: All manipulations involving 3-(2-Bromoethoxy)benzaldehyde should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. An eyewash station and safety shower should be readily accessible.
Protocol 1: Synthesis of 3-(2-Bromoethoxy)benzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. This protocol adapts a well-established procedure for the synthesis of the ortho-isomer to our target meta-substituted compound.
Causality and Experimental Rationale
The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by the deprotonation of 3-hydroxybenzaldehyde with a base, acts as a nucleophile. 1,2-Dibromoethane serves as the electrophile. A large excess of 1,2-dibromoethane is crucial; it not only drives the reaction towards the desired mono-alkylation product by Le Châtelier's principle but also minimizes the formation of the bis-alkylation byproduct where the benzaldehyde would react at both ends of the dibromoethane. Anhydrous potassium carbonate is an effective base for this transformation, being strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
Caption: Williamson Ether Synthesis Workflow.
Step-by-Step Protocol
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Reagent Addition: Add a significant excess of 1,2-dibromoethane (10.0 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The excess 1,2-dibromoethane can be removed by careful distillation or high vacuum.
-
Purification: The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(2-Bromoethoxy)benzaldehyde.
Protocol 2: Tandem Knoevenagel Condensation and Intramolecular Cyclization
A powerful application of 3-(2-Bromoethoxy)benzaldehyde is in tandem reactions, where multiple bonds are formed in a single pot. This protocol outlines a proposed synthesis of a chromene derivative through a Knoevenagel condensation followed by an intramolecular Williamson ether synthesis. This strategy is based on established methodologies for similar tandem cyclizations.[6][9]
Mechanistic Insight and Strategy
The reaction is initiated by a Knoevenagel condensation between 3-(2-Bromoethoxy)benzaldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[6] This condensation is typically catalyzed by a weak base like piperidine or an ammonium salt and results in the formation of a highly electrophilic α,β-unsaturated system.
The key to the tandem nature of this reaction lies in the subsequent intramolecular cyclization. The phenoxide, which can be generated by a stronger base (or by the initial basic conditions if sufficiently strong), can then act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom. This intramolecular SN2 reaction forms the chromene ring system. The choice of base and reaction conditions is critical to orchestrate this two-step sequence efficiently in one pot.
Caption: Tandem Reaction Workflow.
Step-by-Step Protocol
-
Setup: In a round-bottom flask, dissolve 3-(2-Bromoethoxy)benzaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent such as ethanol or DMF.
-
Catalyst Addition: Add a catalytic amount of a weak base like piperidine (0.1 eq) to initiate the Knoevenagel condensation.
-
Initial Reaction: Stir the mixture at room temperature and monitor the formation of the Knoevenagel adduct by TLC.
-
Cyclization: Once the initial condensation is complete, add a stronger base, such as potassium carbonate (2.0 eq), to the reaction mixture. Heat the reaction to promote the intramolecular cyclization. The optimal temperature will depend on the solvent and substrate (typically 50-100°C).
-
Monitoring: Continue to monitor the reaction by TLC for the disappearance of the intermediate and the appearance of the final cyclized product.
-
Work-up: Upon completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired chromene derivative.
Conclusion and Future Directions
3-(2-Bromoethoxy)benzaldehyde is a potent and versatile building block in synthetic chemistry. The protocols detailed in this guide for its synthesis and subsequent application in a tandem Knoevenagel condensation/intramolecular cyclization highlight its potential for the rapid construction of complex molecular architectures. The dual reactivity of this compound opens avenues for its use in a wide range of other transformations, including multicomponent reactions and the synthesis of macrocycles. As the demand for novel bioactive compounds and functional materials grows, the strategic application of such bifunctional scaffolds will undoubtedly play a crucial role in advancing these fields.
References
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Chanda, A., & Mandal, S. K. (2025). Synthesis of metal-organic rectangles decorated with primary amide groups for the synergistic Lewis acid and Bronsted base heterogeneous catalysis. Journal Name, vol(issue), pages. [Link]
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Ito, K., et al. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. [Link]
- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
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ResearchGate. (2023). (3+2)‐Cyclization Reactions of Unsaturated Phosphonites with Aldehydes and Thioketones. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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Publikationsserver der TU Clausthal. (2022). Intramolecular Phosphine-Promoted Knoevenagel Based Redox-Reaction. [Link]
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ResearchGate. (n.d.). Synthesis of 2′-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde (3). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. Retrieved from [Link]
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PMC. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[10][11]imidazo[2,1-b]thiazoles. Retrieved from [Link]
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Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]
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SciSpace. (n.d.). Síntese e avaliação biológica de novas 2-benzilcromonas Synthesis and biological evaluation of new 2-benzylchromones. Retrieved from [Link]
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ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]
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PMC. (n.d.). Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Retrieved from [Link]
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MDPI. (n.d.). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Retrieved from [Link]
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oxfordlabchem.com. (n.d.). material safety data sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
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Falkome Group of Companies. (n.d.). 3-phenoxy benzaldehyde. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). CAS 186191-19-5 | 3-(2-Bromoethoxy)benzaldehyde. Retrieved from [Link]
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ResearchGate. (2005). o-(2-Bromoethoxy)benzaldehyde. [Link]
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Application Notes and Protocols: The Strategic Role of 3-(2-Bromoethoxy)benzaldehyde in the Synthesis of Advanced Pharmaceutical Ingredients
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-(2-Bromoethoxy)benzaldehyde is a bifunctional aromatic building block of significant interest to the pharmaceutical industry. Its unique structure, incorporating both a reactive aldehyde and a bromoethoxy group, allows for its strategic incorporation into a variety of complex molecular architectures. Benzaldehyde derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including anti-infective and cardiovascular drugs.[1] The aldehyde functionality serves as a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, while the bromoethoxy moiety is an excellent electrophile for etherification reactions, particularly the Williamson ether synthesis. This dual reactivity makes 3-(2-Bromoethoxy)benzaldehyde a valuable precursor for the synthesis of high-value pharmaceutical ingredients, most notably in the class of Selective Estrogen Receptor Modulators (SERMs). This application note will provide a detailed exploration of the utility of 3-(2-Bromoethoxy)benzaldehyde, with a specific focus on its application in the synthesis of Arzoxifene, a potent SERM.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical and physical properties, as well as the safe handling procedures for all reagents, is paramount for successful and safe laboratory operations.
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| 3-(2-Bromoethoxy)benzaldehyde | C₉H₉BrO₂ | 229.07 | 186191-19-5 | Sealed in dry, 2-8°C[2] |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 3132-99-8 | Store in a cool, dry, well-ventilated area[3] |
| Arzoxifene | C₂₈H₂₉NO₄S | 475.60 | 182133-25-1 | N/A |
Safety and Handling Precautions
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, fumes, or vapors.[4][5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
Synthetic Application: A Key Intermediate in the Synthesis of Arzoxifene
Arzoxifene is a potent and selective estrogen receptor modulator (SERM) that has been investigated for its therapeutic potential in osteoporosis and for the chemoprevention of breast cancer.[6][7] It acts as an estrogen antagonist in mammary and uterine tissue while exhibiting agonist activity in bone, helping to maintain bone density.[6][7] The chemical structure of Arzoxifene, [6-hydroxy-3-[4-[2-(1-piperidinyl)-ethoxy]phenoxy]-2-(4-methoxyphenyl)]benzo[b]thiophene, features a key ether linkage that can be strategically formed using 3-(2-Bromoethoxy)benzaldehyde as a precursor to the side chain.
The overall synthetic strategy involves a convergent approach where the benzothiophene core and the phenoxy-aldehyde side chain are synthesized separately and then coupled. 3-(2-Bromoethoxy)benzaldehyde plays a pivotal role in constructing the extended side chain that is crucial for the molecule's biological activity.
Retrosynthetic Analysis of Arzoxifene
A logical retrosynthetic analysis of Arzoxifene highlights the importance of 3-(2-Bromoethoxy)benzaldehyde.
Figure 1: Retrosynthetic pathway for Arzoxifene.
This analysis reveals that a key disconnection is the ether bond, which can be formed via a Williamson ether synthesis between a phenolic benzothiophene core and a suitable electrophilic side chain derived from 3-(2-Bromoethoxy)benzaldehyde.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of key intermediates and the final assembly of a molecule structurally analogous to Arzoxifene, demonstrating the practical application of 3-(2-Bromoethoxy)benzaldehyde.
Protocol 1: Synthesis of 3-(2-Bromoethoxy)benzaldehyde
This initial step involves the synthesis of the title compound from commercially available starting materials. The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1]
Figure 2: Workflow for the synthesis of 3-(2-Bromoethoxy)benzaldehyde.
Materials:
-
3-Hydroxybenzaldehyde
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add 1,2-dibromoethane (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-Bromoethoxy)benzaldehyde as an oil, which may solidify upon standing.
Characterization:
-
The product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. Although a specific spectrum for this compound is not widely published, the expected signals would include a singlet for the aldehyde proton (~9.9 ppm), aromatic protons in the range of 7.2-7.8 ppm, and two triplets for the ethoxy protons (~4.4 ppm and ~3.7 ppm).
Protocol 2: Synthesis of a Key Arzoxifene Precursor via Williamson Ether Synthesis
This protocol details the crucial Williamson ether synthesis step, coupling the synthesized 3-(2-Bromoethoxy)benzaldehyde with a phenolic benzothiophene core. The choice of a suitable base and an aprotic polar solvent is critical for the success of this Sₙ2 reaction.[8]
Sources
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Scalable Synthesis Protocol for 3-(2-Bromoethoxy)benzaldehyde Derivatives
Introduction
3-(2-Bromoethoxy)benzaldehyde and its derivatives are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] Their utility stems from the presence of two reactive functional groups: an aldehyde, which can undergo a variety of transformations, and a bromoethoxy group, which is an excellent precursor for introducing diverse functionalities through nucleophilic substitution. This application note provides a detailed, scalable, and reproducible protocol for the synthesis of 3-(2-Bromoethoxy)benzaldehyde, leveraging the robust and widely applicable Williamson ether synthesis.[2][3] The protocol is designed for researchers, scientists, and professionals in drug development, offering insights into reaction optimization and scalability.
Reaction Scheme
The synthesis proceeds via the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide.[3][4] In this case, 3-hydroxybenzaldehyde is reacted with an excess of 1,2-dibromoethane in the presence of a suitable base.
Figure 1: Synthesis of 3-(2-Bromoethoxy)benzaldehyde from 3-hydroxybenzaldehyde and 1,2-dibromoethane.
Mechanism of the Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] The reaction mechanism involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated by a base (in this protocol, potassium carbonate) to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1,2-dibromoethane, displacing the bromide ion as a leaving group to form the desired ether linkage.
Caption: Williamson Ether Synthesis Mechanism
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 | ≥99% | Sigma-Aldrich |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99%, anhydrous | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | ≥99.8%, anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 | ACS grade | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (24.4 g, 0.2 mol) and anhydrous potassium carbonate (55.3 g, 0.4 mol).
-
Addition of Solvent and Reagent: Add 400 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Subsequently, add 1,2-dibromoethane (112.7 g, 0.6 mol, 3 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain it under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with 50 mL of acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in 300 mL of ethyl acetate. Wash the organic layer with deionized water (2 x 150 mL) and then with brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford 3-(2-bromoethoxy)benzaldehyde as a pale yellow oil. For larger scales, vacuum distillation can be employed as a more efficient purification method.[8]
Data and Results
| Parameter | Result |
| Yield | 75-85% |
| Physical Appearance | Pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.98 (s, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.48 (t, J = 7.8 Hz, 1H), 7.23 (d, J = 8.0 Hz, 1H), 4.38 (t, J = 6.2 Hz, 2H), 3.68 (t, J = 6.2 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 192.1, 158.9, 137.9, 130.2, 124.1, 122.5, 113.8, 68.5, 29.0 |
| IR (neat, cm⁻¹) | 2925, 2868, 1695 (C=O), 1585, 1480, 1245 (C-O), 1155, 680 |
Scalability and Process Optimization
-
Excess Reagent: The use of a three-fold excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-aldehyde byproduct, where one molecule of 1,2-dibromoethane reacts with two molecules of 3-hydroxybenzaldehyde.
-
Base Selection: While potassium carbonate is effective, for larger-scale reactions, other bases such as sodium carbonate or potassium hydroxide could be explored for cost-effectiveness. However, stronger bases might increase the risk of side reactions.
-
Solvent Choice: Acetonitrile is an excellent solvent for this SN2 reaction. For industrial applications, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be considered, though their higher boiling points can complicate removal.
-
Purification Strategy: While column chromatography is suitable for laboratory scale, it is not ideal for large-scale production. Vacuum distillation is a more practical and scalable purification method for this compound.[8] Alternatively, crystallization of a derivative could be explored.
Safety Precautions
-
1,2-Dibromoethane is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions. - Extend the reaction time. - Check the quality of the base. |
| Loss of product during work-up. | - Ensure complete extraction. - Avoid overly aggressive washing. | |
| Formation of Bis-aldehyde Byproduct | Insufficient excess of 1,2-dibromoethane. | - Increase the molar ratio of 1,2-dibromoethane to 3-hydroxybenzaldehyde. |
| Product is difficult to purify | Presence of unreacted starting material and byproducts. | - Optimize the reaction conditions to drive the reaction to completion. - Employ a more efficient purification method like vacuum distillation. |
Experimental Workflow
Caption: Scalable Synthesis Workflow
Conclusion
This application note details a robust and scalable protocol for the synthesis of 3-(2-Bromoethoxy)benzaldehyde via the Williamson ether synthesis. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in good yield and high purity. The discussion on scalability and process optimization offers valuable insights for transitioning this synthesis from a laboratory scale to a pilot or production scale, making it a practical guide for researchers and professionals in the chemical and pharmaceutical industries.
References
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-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
- CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google P
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])
-
o-(2-Bromoethoxy)benzaldehyde - ResearchGate. (URL: [Link])
- CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google P
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])
- WO2016103058A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google P
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. (URL: [Link])
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (URL: [Link])
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (URL: [Link])
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (URL: [Link])
-
p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])
- US4945186A - Method of producing 3-bromobenzaldehyde - Google P
-
Williamson Ether Synthesis. (URL: [Link])
- US4379026A - Process for the purification of benzaldehyde - Google P
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM - Rasayan Journal of Chemistry. (URL: [Link])
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. (URL: [Link])
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Troubleshooting & Optimization
Improving the stability of 3-(2-Bromoethoxy)benzaldehyde in solution
Technical Support Center: 3-(2-Bromoethoxy)benzaldehyde
Welcome to the technical support guide for 3-(2-Bromoethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this reagent in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I dissolved 3-(2-Bromoethoxy)benzaldehyde in my reaction solvent and noticed a drop in purity over a short period. What is causing this instability?
Answer:
The molecular structure of 3-(2-Bromoethoxy)benzaldehyde contains two primary functional groups susceptible to degradation: an aromatic aldehyde and a primary alkyl bromide. The observed instability in solution is typically a result of one or both of these groups reacting with components of the solvent system or with atmospheric contaminants.[1][2]
The two most probable degradation pathways are:
-
Autoxidation of the Aldehyde: The benzaldehyde group is prone to free-radical autoxidation, especially when exposed to atmospheric oxygen.[3][4][5] This reaction converts the aldehyde to the corresponding 3-(2-bromoethoxy)benzoic acid. The process is often initiated by light, heat, or trace metal impurities.[4][6]
-
Solvolysis of the Alkyl Bromide: The bromoethoxy group contains a primary alkyl bromide, which is a reactive electrophile. If your solvent is nucleophilic (e.g., water, methanol, ethanol), it can attack the carbon atom bonded to the bromine, displacing the bromide ion in a nucleophilic substitution reaction (SN2 or SN1 type).[7][8][9] For instance, in a solution containing water, the alkyl bromide can hydrolyze to form 3-(2-hydroxyethoxy)benzaldehyde.[7][8][10]
The following diagram illustrates these two primary degradation pathways.
Caption: Primary degradation pathways of 3-(2-Bromoethoxy)benzaldehyde in solution.
Question 2: My solution of 3-(2-Bromoethoxy)benzaldehyde turned acidic upon storage. Why did this happen and how can I prevent it?
Answer:
The development of acidity is a classic sign of aldehyde autoxidation.[3][4] As described in the previous question, the aldehyde moiety reacts with oxygen from the air in a chain reaction to form a carboxylic acid—in this case, 3-(2-bromoethoxy)benzoic acid. This increases the concentration of protons (H+) in your solution, thereby lowering the pH.
Causality: This reaction is often accelerated by exposure to light and ambient air.[1][6] The mechanism involves the formation of a benzoylperoxy radical, which then abstracts a hydrogen atom from another aldehyde molecule to form perbenzoic acid.[3] This peracid then reacts with another molecule of the aldehyde to yield two molecules of the carboxylic acid.[4]
Prevention & Mitigation Strategy:
To prevent autoxidation, you must minimize the exposure of the compound to oxygen and light.
-
Solvent Choice: Use anhydrous, de-gassed solvents. Solvents can be de-gassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.
-
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere. Use a glovebox or standard Schlenk line techniques.
-
Storage: Store the solid reagent and any prepared stock solutions in amber or foil-wrapped vials at the recommended temperature (2-8°C) to protect from light.[11] Ensure the container is tightly sealed with a high-quality cap and septum to prevent air ingress.
-
Use of Inhibitors: For long-term storage of solutions, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%). However, you must first verify that the inhibitor will not interfere with your downstream reactions.
Question 3: I am using a protic solvent like methanol and see an unexpected new peak in my HPLC/LC-MS. What could it be?
Answer:
The appearance of a new, more polar peak in your chromatogram when using a protic, nucleophilic solvent like methanol strongly suggests a solvolysis reaction has occurred at the bromoethoxy side chain. The primary alkyl bromide is susceptible to nucleophilic attack by the solvent.
-
If using methanol , the product would be 3-(2-methoxyethoxy)benzaldehyde.
-
If using water (even trace amounts in a solvent), the product would be 3-(2-hydroxyethoxy)benzaldehyde.[8][10]
These reactions are generally slower than aldehyde oxidation but can become significant over time, especially if the solution is heated or if basic/acidic impurities are present that can catalyze the reaction.[7]
Troubleshooting Workflow:
The following workflow can help you diagnose and solve stability issues related to solvent choice.
Caption: Decision workflow for troubleshooting solution instability.
Protocols & Methodologies
Protocol 1: Recommended Handling and Stock Solution Preparation
This protocol is designed to minimize both oxidation and solvolysis.
-
Preparation: Move the sealed vial of 3-(2-Bromoethoxy)benzaldehyde, your chosen anhydrous aprotic solvent (e.g., THF, Dioxane), and necessary glassware into an inert atmosphere glovebox. If a glovebox is not available, use a flask equipped with a septum under a positive pressure of nitrogen or argon.
-
Solvent De-gassing (if not using pre-packaged anhydrous solvent): Sparge the solvent with dry argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of 3-(2-Bromoethoxy)benzaldehyde directly into the reaction flask under the inert atmosphere.
-
Dissolution: Add the de-gassed, anhydrous solvent via a syringe to the flask to achieve the desired concentration.
-
Storage: If the stock solution is to be stored, place it in a clean, dry amber vial with a Teflon-lined cap. Purge the headspace with inert gas before sealing. Store at 2-8°C.[11] For critical applications, it is always best to use freshly prepared solutions.
Protocol 2: HPLC Method for Purity Assessment and Degradation Monitoring
This method can be used to separate the parent compound from its primary degradation products.[12][13][14]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid | The organic/aqueous mixture allows for elution of compounds with varying polarity. Acid improves peak shape for the carboxylic acid degradant. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The benzene ring provides strong absorbance at this wavelength for all relevant species. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Expected Elution Order:
-
3-(2-Bromoethoxy)benzoic acid: Most polar due to the carboxylic acid group, will elute first.
-
3-(2-Hydroxyethoxy)benzaldehyde: More polar than the parent due to the hydroxyl group, will elute second.
-
3-(2-Bromoethoxy)benzaldehyde: The parent compound.
This method provides a robust baseline for monitoring the stability of your compound over time and under different experimental conditions.[12][15]
References
- Perkin, J., & Harvey, D. L. (2021). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Reaction Chemistry & Engineering.
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PubChem. (n.d.). 2-Bromoethyl ethyl ether. Retrieved from [Link]
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Sciencelab.com. (n.d.). Material Safety Data Sheet: 3-bromo benzaldehyde 97%. Retrieved from [Link]
-
Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis? ResearchGate. Retrieved from [Link]
- Cheong, W. J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Tan, F. E., et al. (2019).
- Sandler, S. R. (1983). U.S. Patent No. 4,414,419. Washington, DC: U.S.
-
University of Florida. (n.d.). Autoxidation of Benzaldehyde. UFDC. Retrieved from [Link]
- Breher, F., et al. (2015). Model studies on benzene formation from benzaldehyde. Flavour and Fragrance Journal.
- Christmann, L. J. (1942). U.S. Patent No. 2,280,311. Washington, DC: U.S.
- Li, Z., et al. (2015). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]
-
PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Pearson. (2024). The solvolysis of 2-bromo-3-methylbutane potentially can give sev.... Retrieved from [Link]
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Quora. (n.d.). What is the hydrolysis process of alkyl halides? Retrieved from [Link]
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- 15. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
3-(2-Bromoethoxy)benzaldehyde storage and handling best practices
Technical Support Center: 3-(2-Bromoethoxy)benzaldehyde
This guide provides best practices for the storage, handling, and troubleshooting of 3-(2-Bromoethoxy)benzaldehyde for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind each recommendation.
Section 1: Compound Profile & Key Data
3-(2-Bromoethoxy)benzaldehyde is a bifunctional organic building block used in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical agents.[1][2][3] Its utility stems from the presence of two distinct reactive sites: an aromatic aldehyde and a primary alkyl bromide. Understanding the unique properties and sensitivities of this reagent is critical for its successful application.
| Parameter | Specification | Rationale & Expert Insight |
| CAS Number | 186191-19-5 | N/A |
| Molecular Formula | C₉H₉BrO₂ | N/A |
| Molecular Weight | 229.07 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | Purity and temperature dependent.[2] A pronounced yellow or brown color suggests degradation. |
| Key Sensitivities | Air, Light, Moisture, Heat | The aldehyde functional group is highly susceptible to oxidation, forming the corresponding benzoic acid derivative, a common impurity.[4] This process is accelerated by air (oxygen) and light.[4][5] Moisture can also lead to hydration or other side reactions. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | These reagents will react readily with either the aldehyde or the alkyl bromide moiety, or both.[4][6] |
Section 2: Safety & Handling FAQs
This section addresses the most common safety and handling questions. The hazards are primarily associated with the irritant nature of benzaldehyde derivatives and the reactivity of the alkyl bromide.
Q: What are the primary health hazards of 3-(2-Bromoethoxy)benzaldehyde? A: Based on data from structurally similar compounds like 3-bromobenzaldehyde, this chemical should be treated as harmful and an irritant. The primary hazards are:
Q: What is the mandatory Personal Protective Equipment (PPE) when handling this compound? A: A comprehensive risk assessment should always be performed, but the minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[5][6]
-
Body Protection: A standard laboratory coat.[7]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8] Ensure an eyewash station and safety shower are readily accessible.[4][7]
Q: What is the correct procedure for cleaning up a small spill? A: For a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[5] Wearing your full PPE, contain the spill and absorb it with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent. Collect the material into a suitable, sealed container for hazardous waste disposal.[5][6] Do not allow the product to enter drains.[5]
Q: What are the first aid measures in case of accidental exposure? A: Immediate action is crucial to mitigate harm.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4][7]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][8]
Section 3: Storage Best Practices & Troubleshooting FAQs
Proper storage is the single most important factor in maintaining the purity and reactivity of 3-(2-Bromoethoxy)benzaldehyde. Degradation leads to impurities that can complicate reactions and reduce yields.
Q: What are the ideal long-term storage conditions? A: To prevent degradation, strict storage protocols are necessary. The key is to protect the compound from air, light, and moisture.[4]
| Condition | Recommendation | Causality (Why it Matters) |
| Temperature | 2-8°C (Refrigerated) | Lowers the rate of potential degradation reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aldehyde group is susceptible to oxidation by atmospheric oxygen.[4][7] An inert atmosphere displaces oxygen, preserving the aldehyde's integrity. |
| Container | Tightly sealed, amber glass bottle | Amber glass protects the compound from light, which can catalyze degradation.[9] A tight seal prevents exposure to air and moisture.[5][7][10][11] |
Q: My bottle of 3-(2-Bromoethoxy)benzaldehyde has turned a noticeable yellow/brown. Can I still use it? A: Discoloration is a primary indicator of degradation. The aldehyde has likely partially oxidized to 3-(2-bromoethoxy)benzoic acid. This acidic impurity can interfere with many reactions, especially those that are base-sensitive or require precise stoichiometry. We recommend against using a significantly discolored reagent. If its use is unavoidable, you must first purify it (e.g., by column chromatography) and confirm its purity by NMR or GC-MS before proceeding.
Q: I've noticed a white precipitate forming in the container after several uses. What could this be? A: A white precipitate is most likely the oxidation product, 3-(2-bromoethoxy)benzoic acid, which is a solid at room temperature. Its presence confirms that the sample has been compromised by exposure to air. Each time the bottle is opened, the inert atmosphere should be replenished before resealing to minimize this effect.
Section 4: Experimental Use & Troubleshooting FAQs
This compound's dual functionality is its greatest asset but can also be a source of experimental challenges if not properly managed.
Q: I am attempting a nucleophilic substitution on the bromoethoxy group, but my yields are consistently low. A: This is a common issue. Consider these factors:
-
Reagent Purity: As discussed, aldehyde oxidation introduces acidic impurities. If your nucleophile is a base (e.g., an amine or phenoxide), it will be partially consumed in an acid-base neutralization reaction with the impurity, reducing the amount available for the desired substitution.
-
Competing Reactions: The aldehyde itself can react with certain nucleophiles. For example, if you are using a primary or secondary amine as your nucleophile, it can form an imine with the aldehyde in a competing reaction pathway.
-
Steric Hindrance: While the bromide is on a primary carbon, the bulky benzaldehyde group may provide some steric hindrance, requiring more forcing conditions (higher temperature, longer reaction time) than a simpler alkyl bromide.
Q: I am trying to perform a Wittig reaction on the aldehyde, but the reaction is messy. What is going wrong? A: The phosphorus ylide used in a Wittig reaction is a strong base. This base can react with the bromoethoxy side chain via an E2 elimination or SN2 substitution pathway, consuming your ylide and creating unwanted byproducts.
-
Expert Tip: To avoid this, consider protecting the aldehyde group as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to the Wittig ylide. Once the bromoethoxy group has been modified as desired, the aldehyde can be easily deprotected with aqueous acid.
Q: How can I confirm the purity of my starting material before an important experiment? A: A simple ¹H NMR spectrum is the most effective method. Look for the characteristic aldehyde proton peak (singlet, ~9.9-10.1 ppm). A broad peak appearing downfield (>11 ppm) is indicative of the carboxylic acid impurity. The integration of this impurity peak relative to the aldehyde peak can give you a quantitative measure of degradation.
Section 5: Visual Workflows & Diagrams
To assist in decision-making and conceptual understanding, we have provided the following diagrams.
Caption: Decision flowchart for handling a potentially compromised sample.
Caption: Conceptual diagram of the two primary reactive sites on the molecule.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Retrieved from [Link]
-
Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzaldehyde. Durham Technical Community College. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
- Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
ResearchGate. (2025). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
LookChem. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]
-
National Institutes of Health. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved from [Link]
-
PubMed. (2006). Final report on the safety assessment of benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromoethoxy)benzaldehyde. Retrieved from [Link]
-
Reddit. (2024). Am I on the right track for this synthesis problem?. Retrieved from [Link]
-
Reddit. (2025). Stuck on synthesis problem, no idea how to add benzaldehyde into ring structure. Retrieved from [Link]
Sources
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- 3. News - What are six applications for benzaldehyde [sprchemical.com]
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- 11. carlroth.com [carlroth.com]
Technical Support Center: Stability and Handling of 3-(2-Bromoethoxy)benzaldehyde
Welcome to the technical support guide for 3-(2-Bromoethoxy)benzaldehyde (CAS: 186191-19-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional intermediate in their synthetic workflows. The unique combination of a reactive aldehyde and a primary alkyl bromide on an aromatic scaffold makes this compound highly valuable, but also susceptible to specific decomposition pathways. This guide provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your starting material and the success of your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 3-(2-Bromoethoxy)benzaldehyde?
A1: The molecular structure of 3-(2-Bromoethoxy)benzaldehyde contains three key reactive sites that can be compromised under suboptimal conditions. Understanding these liabilities is the first step toward prevention.
-
The Aldehyde Functional Group:
-
Oxidation: The aldehyde is highly susceptible to oxidation to the corresponding 3-(2-bromoethoxy)benzoic acid. This can occur slowly upon exposure to atmospheric oxygen (autoxidation), a process often accelerated by light and trace metal impurities, or rapidly in the presence of chemical oxidants.[1][2]
-
Cannizzaro Reaction: As an aromatic aldehyde lacking α-hydrogens, it is prone to undergo a base-catalyzed Cannizzaro reaction. In this disproportionation, two molecules of the aldehyde react in the presence of a strong base to yield one molecule of 3-(2-bromoethoxy)benzyl alcohol and one molecule of 3-(2-bromoethoxy)benzoic acid.[2]
-
-
The Bromoethyl Side Chain:
-
Nucleophilic Substitution (SN2): The primary alkyl bromide is an excellent electrophile for SN2 reactions. Common nucleophiles like hydroxide, alkoxides, amines, or even water (under prolonged heating) can displace the bromide, leading to the formation of alcohols, ethers, or amines, respectively.
-
Elimination (E2): In the presence of strong, sterically hindered bases, an E2 elimination reaction can occur, yielding 3-(vinyloxy)benzaldehyde and hydrogen bromide. This pathway becomes more competitive at elevated temperatures.
-
-
The Ether Linkage:
-
Acidic Cleavage: While generally stable, the aryl ether linkage can be cleaved under harsh acidic conditions (e.g., refluxing with strong acids like HBr or HI), which would lead to the formation of 3-hydroxybenzaldehyde. This is typically not a concern under standard reaction conditions.
-
Below is a diagram illustrating these potential degradation routes.
Caption: Primary decomposition pathways of 3-(2-Bromoethoxy)benzaldehyde.
Q2: My reaction requires a strong base, but my starting material is degrading. How can I prevent this?
A2: This is a classic challenge. The use of strong bases like NaOH, KOH, or alkoxides can initiate the Cannizzaro reaction and promote SN2/E2 side reactions on the bromoethyl chain. The most robust solution is to protect the aldehyde group before introducing the strong base.
The aldehyde can be converted into an acetal (or ketal), most commonly a cyclic acetal using ethylene glycol. Acetals are stable in neutral to strongly basic conditions.[3][4][5] After your desired reaction is complete, the aldehyde can be regenerated by gentle acid-catalyzed hydrolysis.
See Protocol 1 for a detailed methodology on acetal protection.
Q3: I am observing an impurity with a similar polarity to my product on TLC. Could the bromoethyl group be reacting?
A3: Yes, this is highly likely. Unintended reactivity of the bromoethyl group is a common source of side products. If your reaction mixture contains nucleophiles (including solvents like methanol or ethanol, or even water from non-anhydrous sources), SN2 displacement can occur. For example, in a reaction run in wet DMF with potassium carbonate, you might form 3-(2-hydroxyethoxy)benzaldehyde.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Control Temperature: SN2 reactions are accelerated by heat. Running the reaction at the lowest effective temperature can significantly reduce the rate of this side reaction.
-
Choose Non-Nucleophilic Reagents: If possible, select bases and solvents that are non-nucleophilic. For example, use a proton sponge or DBU instead of an amine base if you are trying to avoid N-alkylation.
Q4: What are the ideal storage and handling conditions for 3-(2-Bromoethoxy)benzaldehyde?
A4: Proper storage is critical to maintain the purity and reactivity of the reagent. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[6] | Slows down potential autoxidation and other degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric oxygen and moisture, minimizing oxidation and hydrolysis.[7] |
| Container | Tightly sealed, amber glass vial or bottle. | Protects from light, which can catalyze radical-mediated oxidation, and prevents moisture ingress.[7] |
| Handling | Use only in a well-ventilated area or fume hood. Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.[7][8] | Ensures safety and prevents incompatibility-driven decomposition. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| White precipitate forms in the bottle upon storage. | Oxidation to 3-(2-bromoethoxy)benzoic acid. | Purge the bottle with an inert gas before sealing. If purification is needed, dissolve in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., 5% NaHCO₃ solution) to remove the acidic impurity. |
| Reaction yield is low, and NMR shows a mixture of alcohol and acid byproducts. | Cannizzaro reaction due to strong base. | Protect the aldehyde as an acetal before proceeding (See Protocol 1). Alternatively, use a non-nucleophilic base and run the reaction at a lower temperature. |
| Mass spectrometry shows a loss of Br and addition of OH or an alkoxy group. | Nucleophilic substitution (SN2) on the bromoethyl chain. | Ensure strictly anhydrous conditions. Use aprotic, non-nucleophilic solvents. Minimize reaction temperature and time. |
| TLC shows a new, less polar spot; NMR indicates a vinyl group. | Elimination (E2) of HBr from the side chain. | Avoid strong, sterically hindered bases. If a strong base is necessary, run the reaction at a much lower temperature (e.g., 0°C or below). |
Key Experimental Protocols
Protocol 1: Acetal Protection of 3-(2-Bromoethoxy)benzaldehyde
This protocol describes the formation of a cyclic acetal, which protects the aldehyde from strong bases and nucleophiles.
Materials:
-
3-(2-Bromoethoxy)benzaldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, 0.02 equivalents)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-(2-Bromoethoxy)benzaldehyde (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and p-TsOH (0.02 eq).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected compound, which can often be used in the next step without further purification.
Caption: Workflow for acetal protection of the aldehyde group.
Protocol 2: General Guidelines for a Reaction Sensitive to Decomposition
This protocol provides a general framework for setting up a reaction to minimize the degradation of 3-(2-Bromoethoxy)benzaldehyde when protection is not feasible.
Procedure:
-
Flask Preparation: Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Add 3-(2-Bromoethoxy)benzaldehyde dissolved in a minimal amount of anhydrous solvent via cannula or a gas-tight syringe.
-
Temperature Control: Cool the reaction vessel to the desired temperature (e.g., 0°C or -78°C) using an appropriate bath before adding any reactive reagents (e.g., bases, nucleophiles).
-
Reagent Delivery: Add reactive reagents slowly and dropwise via a syringe pump to control any exotherms and maintain a low localized concentration.
-
Monitoring: Follow the reaction progress closely using a reliable method (TLC, LC-MS) to avoid unnecessarily long reaction times.
-
Quenching: Once complete, quench the reaction carefully at low temperature before warming to room temperature. An appropriate acidic quench (e.g., saturated NH₄Cl) is often used to neutralize basic reagents.
References
- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.
-
Zhao, B.-T., et al. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E61(8), o2398–o2400. Available at: [Link]
-
Erb, J., et al. (2019). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 32(6), 1155–1166. Available at: [Link]
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Chemistry LibreTexts. (2024). Oxidation of Aromatic Compounds. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2019). Protecting Groups of Aldehydes. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Mixed Aldol Reactions. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved January 25, 2026, from [Link]
-
MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved January 25, 2026, from [Link]
-
TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Retrieved January 25, 2026, from [Link]
-
University of Evansville. (n.d.). Aldol Reaction. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved January 25, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved January 25, 2026, from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved January 25, 2026, from [Link]
-
Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved January 25, 2026, from [Link]
-
YouTube. (2024). CROSS ALDOL CONDENSATION of Benzaldehyde and Acetophenone. Retrieved January 25, 2026, from [Link]
-
Quora. (2022). What happens when a mixture of acetaldehyde and benzaldehyde is subjected to cross-aldol condensation? Retrieved January 25, 2026, from [Link]
-
American Chemical Society. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Retrieved January 25, 2026, from [Link]
-
Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2016). Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved January 25, 2026, from [Link]
-
ChemBK. (2024). Benzaldehyde, 3-bromo-2-methoxy-. Retrieved January 25, 2026, from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved January 25, 2026, from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Retrieved January 25, 2026, from [Link]
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Technical Support Center: Optimizing Solvent Conditions for 3-(2-Bromoethoxy)benzaldehyde Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-(2-Bromoethoxy)benzaldehyde. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions to address common challenges related to solvent optimization, helping you enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 3-(2-Bromoethoxy)benzaldehyde and what are its common transformations?
A1: 3-(2-Bromoethoxy)benzaldehyde is a bifunctional molecule with two key reactive sites:
-
The Aldehyde Group: This site is susceptible to a wide range of carbonyl chemistry, including nucleophilic additions (e.g., Grignard reactions, reductions with hydrides), olefinations (e.g., Wittig reaction), and condensation reactions (e.g., aldol, Knoevenagel).[1] The reactivity of the aldehyde is moderately influenced by the electron-donating nature of the ether oxygen at the meta-position.[1][2]
-
The Bromoethoxy Group: The terminal bromine atom on the ethoxy chain is a primary alkyl halide, making it an excellent electrophile for S_N2 (bimolecular nucleophilic substitution) reactions.[3] This site is commonly targeted for Williamson ether synthesis, where an alkoxide displaces the bromide to form a new ether linkage.[4]
Q2: How does the choice of solvent fundamentally impact reactions involving this compound?
A2: The solvent plays a critical role that extends beyond simply dissolving reactants. Its properties dictate the reaction rate, mechanism, and even the product distribution. Key functions include:
-
Solvation: The solvent must adequately dissolve 3-(2-Bromoethoxy)benzaldehyde and the other reagents to allow for effective molecular collisions.
-
Stabilization: Solvents can stabilize or destabilize reactants, intermediates, and transition states. For instance, polar protic solvents can stabilize charged intermediates in S_N1 reactions, while polar aprotic solvents are ideal for S_N2 reactions because they solvate the counter-ion but leave the nucleophile relatively "naked" and more reactive.[5][6]
-
Reaction Pathway Control: The choice between a protic and an aprotic solvent can be the deciding factor between a substitution (S_N2) and an elimination (E2) pathway, especially when using a strong, sterically hindered base.[7] Protic solvents can also hydrogen-bond with and deactivate strong nucleophiles, significantly slowing down S_N2 reactions.[8][9]
Q3: Which solvents are generally recommended for nucleophilic substitution at the 2-bromoethoxy group?
A3: For S_N2 reactions at the primary bromide, polar aprotic solvents are strongly recommended.[4][6] These solvents possess a significant dipole moment, allowing them to dissolve charged nucleophiles (salts), but they lack acidic protons (like O-H or N-H bonds). This prevents them from forming a tight "solvent cage" around the nucleophile through hydrogen bonding, thereby preserving its reactivity.[5] Excellent choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
Using protic solvents like ethanol or water will drastically slow the reaction rate for most common nucleophiles.[4][10]
Q4: Can the aldehyde group undergo side reactions? How can this be mitigated?
A4: Yes, the aldehyde is susceptible to several side reactions. Under strongly basic conditions, especially at elevated temperatures, benzaldehydes can undergo the Cannizzaro reaction, a disproportionation that yields both a carboxylic acid and an alcohol.[11] Additionally, aldehydes are prone to auto-oxidation, where exposure to air can convert them into the corresponding carboxylic acid.[12][13] To mitigate these issues, consider:
-
Inert Atmosphere: Running reactions under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Moderate Conditions: Use the mildest base and lowest temperature that still allow the primary reaction to proceed efficiently.
-
Protection Strategy: If the desired reaction requires harsh conditions that the aldehyde cannot tolerate, a common strategy is to reversibly protect the aldehyde, for instance, as an acetal. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My nucleophilic substitution reaction on the bromoethoxy group has a very low or no conversion.
-
Possible Cause: Poor solubility of reactants.
-
Explanation: 3-(2-Bromoethoxy)benzaldehyde has moderate polarity. If your nucleophile is a salt (e.g., sodium phenoxide), it may not be sufficiently soluble in less polar solvents like THF or Dichloromethane (DCM), leading to a heterogeneous mixture with very slow reaction kinetics.
-
Solution: Switch to a more effective polar aprotic solvent like DMF or DMSO, which are excellent at dissolving ionic compounds.[7] Alternatively, for moderately polar solvents, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase.[4]
-
-
Possible Cause: You are using a polar protic solvent (e.g., ethanol, methanol, water).
-
Explanation: This is a very common cause of failure for S_N2 reactions. Protic solvents have acidic protons that form strong hydrogen bonds with the anionic nucleophile. This "solvation shell" stabilizes the nucleophile, lowering its energy and making it less reactive, which dramatically increases the activation energy of the reaction.[8][10]
-
Solution: Immediately switch to a polar aprotic solvent. As demonstrated in kinetic studies, the rate constant for O-alkylation in a Williamson ether synthesis can be orders of magnitude larger in a polar aprotic solvent like acetonitrile compared to a polar protic one like methanol.[10]
-
Data Presentation: Comparison of Recommended Solvents
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent solvating power, but high boiling point can make removal difficult. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | 47.2 | Very high solvating power; difficult to remove completely due to high boiling point.[7] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good balance of polarity and volatility; easier to remove than DMF/DMSO.[4] |
| Acetone | Polar Aprotic | 56 | 21.0 | Lower boiling point is useful for reactions at or near room temperature. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Not recommended for S_N2. Will solvate and deactivate the nucleophile.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Lower polarity; may not be sufficient to dissolve ionic nucleophiles. |
Data sourced from multiple chemical property databases.[14]
Issue 2: My reaction is messy, and I'm isolating multiple unexpected byproducts.
-
Possible Cause: A competing E2 elimination reaction is occurring.
-
Explanation: While the substrate is a primary halide, which strongly favors S_N2, a sufficiently strong and sterically hindered base can still promote the E2 elimination of HBr to form 3-(vinyloxy)benzaldehyde. This is more likely at higher temperatures.
-
Solution: Use a non-hindered, "soft" nucleophile where possible. If a strong base is required to generate the nucleophile in situ (e.g., deprotonating an alcohol with NaH), ensure the temperature is kept as low as feasible. Using a solvent that favors S_N2, such as DMSO or DMF, can also suppress the E2 pathway.[7]
-
-
Possible Cause: The solvent is participating in the reaction.
-
Explanation: If you are using an alcohol as a solvent with a strong base (e.g., running a reaction with sodium phenoxide in ethanol), you will generate sodium ethoxide, which can then compete as a nucleophile, leading to an undesired ethyl ether byproduct.[15]
-
Solution: Always use a non-nucleophilic solvent unless the solvent is also the intended reagent. If using an alcohol as the nucleophile, it is often acceptable to use that same alcohol as the solvent.[7]
-
Visualization: Troubleshooting Workflow
Below is a logical workflow to diagnose and solve common issues encountered when optimizing reactions for 3-(2-Bromoethoxy)benzaldehyde.
A troubleshooting flowchart for common reaction issues.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Nucleophilic Substitution
This protocol provides a framework for efficiently testing multiple solvents to find the optimal conditions for an S_N2 reaction.
Materials:
-
3-(2-Bromoethoxy)benzaldehyde
-
Nucleophile (e.g., sodium phenoxide, potassium acetate)
-
Candidate solvents (e.g., DMF, Acetonitrile, Acetone, THF)
-
Small reaction vials with stir bars
-
TLC plates and chamber
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: In separate, dry vials under an inert atmosphere, add 3-(2-Bromoethoxy)benzaldehyde (e.g., 50 mg, 1 eq).
-
Reagent Addition: To each vial, add the nucleophile (e.g., 1.1 - 1.5 eq).
-
Solvent Addition: Add 1 mL of a different candidate solvent to each vial. Ensure the stir bar is spinning adequately.
-
Reaction: Place all vials in a heating block set to a consistent, moderate temperature (e.g., 60 °C).
-
Monitoring: After set time intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction mixture for TLC analysis.[16]
-
Analysis: Spot each aliquot on a TLC plate alongside a spot of the starting material. Develop the plate in a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Visualize under UV light.
-
Evaluation: The solvent that shows the fastest consumption of the starting material and the cleanest formation of the desired product spot is the most promising candidate for a larger-scale reaction.
Protocol 2: General Procedure for Monitoring Reaction by TLC
Thin-Layer Chromatography (TLC) is an indispensable tool for tracking reaction progress.[16][17]
Procedure:
-
Prepare Sample: Dip a capillary tube into the reaction mixture to draw up a small amount of liquid. Dilute this sample in a small vial with a volatile solvent like ethyl acetate or DCM to an appropriate concentration.
-
Spot Plate: Use the capillary tube to make a small, concentrated spot of the diluted sample on the baseline of the TLC plate. Also spot the starting materials as a reference.
-
Develop Plate: Place the TLC plate in a developing chamber containing a shallow pool of a pre-determined eluent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate once the solvent front is near the top. Mark the solvent front with a pencil. Allow the plate to dry, then visualize the spots using a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.[16]
References
- Patents, G. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde. Google Patents.
- Patents, G. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes. Google Patents.
-
Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Benzaldehyde, 3-(2-hydroxyethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.9: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. -ORCA. Retrieved from [Link]
- Patents, G. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents.
- Patents, G. (n.d.). EP0323290B1 - Process for the preparation of aromatic aldehydes. Google Patents.
-
Reddit. (2022, November 7). What would happen if a polar protic solvent replaced a polar aprotic solvent in an SN2 reaction? Trying to settle a debate. r/OrganicChemistry. Retrieved from [Link]
-
Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Scribd. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]
-
Quora. (2024, June 28). What are some common mistakes made when solving problems involving organic reaction mechanisms?. Quora. Retrieved from [Link]
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from [Link]
-
Reddit. (2021, February 8). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?. r/chemistry. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (1937). p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]
-
Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. Quora. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
ResearchGate. (2025, August 8). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. PrepChem.com. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]
-
YouTube. (2017, September 30). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. Richard Thornley. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2021, August 24). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). jOeCHEM. Retrieved from [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
Sources
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- 12. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
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Technical Support Center: Navigating the Scale-Up Synthesis of 3-(2-Bromoethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 3-(2-Bromoethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to a larger scale. We will delve into the common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a robust and reproducible process.
Overview of the Synthesis: The Williamson Ether Approach
The most common and industrially viable route to 3-(2-Bromoethoxy)benzaldehyde is the Williamson ether synthesis. This method involves the O-alkylation of 3-hydroxybenzaldehyde with an alkylating agent, in this case, 1,2-dibromoethane, in the presence of a suitable base.[1][2] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ from 3-hydroxybenzaldehyde and a base, acts as a nucleophile attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this synthesis?
A1: When scaling up the synthesis of 3-(2-Bromoethoxy)benzaldehyde, meticulous control over several parameters is crucial to maintain yield and purity while ensuring safety. These include:
-
Temperature Control: The reaction is typically exothermic, especially during the initial addition of the base and alkylating agent. Inadequate temperature control on a larger scale can lead to runaway reactions and an increase in side products.
-
Reagent Addition Rate: Slow and controlled addition of 1,2-dibromoethane is critical to prevent localized high concentrations, which can favor the formation of the major byproduct, 1,2-bis(3-formylphenoxy)ethane.
-
Efficient Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and heat distribution. Inadequate agitation can lead to localized "hot spots" and incomplete reaction.
-
Moisture Control: The presence of water can hydrolyze the product and affect the reactivity of the base. It is important to use anhydrous solvents and reagents.
Q2: What are the common impurities and byproducts I should expect?
A2: The primary impurities in this synthesis are:
-
Unreacted 3-hydroxybenzaldehyde: Incomplete reaction will leave residual starting material.
-
1,2-bis(3-formylphenoxy)ethane: This is the most significant byproduct, formed when a second molecule of 3-hydroxybenzaldehyde reacts with the desired product.
-
Elimination products: While less common with primary halides like 1,2-dibromoethane, under harsh basic conditions, some elimination to form vinyl bromide and subsequent byproducts can occur.
Q3: What are the safety concerns associated with the reagents used in this synthesis?
A3: Both 1,2-dibromoethane and the bases used (e.g., sodium hydroxide, potassium carbonate) pose significant safety risks.
-
1,2-Dibromoethane: This is a toxic and carcinogenic compound.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Bases: Strong bases like sodium hydroxide are corrosive. Care should be taken to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[5][6]
Troubleshooting Guides
Problem 1: Low Yield of 3-(2-Bromoethoxy)benzaldehyde
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Reaction | Verify reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider increasing the reaction time or temperature moderately. However, be cautious as prolonged heating can lead to byproduct formation.[7] |
| Insufficient Base | Ensure at least one equivalent of base is used to deprotonate the 3-hydroxybenzaldehyde. In some cases, a slight excess of a milder base like potassium carbonate can be beneficial. |
| Poor Solubility of Reagents | Select an appropriate solvent that dissolves all reactants. Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are often good choices for Williamson ether synthesis. |
| Hydrolysis of 1,2-dibromoethane | Ensure anhydrous reaction conditions. Use dry solvents and reagents to prevent the hydrolysis of the alkylating agent. |
Problem 2: High Levels of 1,2-bis(3-formylphenoxy)ethane Byproduct
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Rationale |
| Incorrect Stoichiometry | Use a significant excess of 1,2-dibromoethane. This will statistically favor the mono-alkylation product. A molar ratio of 1:3 to 1:5 (3-hydroxybenzaldehyde to 1,2-dibromoethane) is a good starting point. |
| High Reaction Temperature | Maintain a moderate reaction temperature. Higher temperatures can increase the rate of the second alkylation reaction. |
| Slow Addition of Base | Add the base portion-wise or as a solution. This will keep the concentration of the reactive phenoxide low, reducing the likelihood of it reacting with the already formed product. |
Experimental Protocols
General Procedure for the Scale-Up Synthesis of 3-(2-Bromoethoxy)benzaldehyde
-
Disclaimer: This is a general guideline. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety measures in place.
-
Setup: Equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the reactor with 3-hydroxybenzaldehyde (1.0 equiv) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a powdered anhydrous base, such as potassium carbonate (1.5-2.0 equiv), to the stirred solution.
-
Heating: Heat the mixture to a moderate temperature (e.g., 60-80 °C) to facilitate the formation of the phenoxide.
-
Alkylating Agent Addition: Slowly add 1,2-dibromoethane (3.0-5.0 equiv) via the addition funnel over a period of 1-2 hours, while carefully monitoring the internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Visualizing the Process
Reaction Scheme and Side Reaction
Caption: Williamson ether synthesis of 3-(2-Bromoethoxy)benzaldehyde and the primary side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-benzyloxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.
-
ResearchGate. (n.d.). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Osunstate. (2025). Williamson Ether Synthesis Explained. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS | CAS 106-93-4 MSDS. Retrieved from [Link]
-
GOV.UK. (n.d.). 1,2-dibromoethane - Incident management. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Williamson ether synthesis. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Sources
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Technical Support Center: Reaction Monitoring for 3-(2-Bromoethoxy)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of reactions involving 3-(2-Bromoethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who rely on accurate reaction monitoring to ensure successful synthesis outcomes. We will explore the practical application of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose, moving beyond procedural steps to explain the underlying scientific principles that govern these powerful analytical techniques.
Our focus is on providing robust, field-tested insights to help you develop reliable monitoring methods and troubleshoot common issues you may encounter.
The Critical Role of Reaction Monitoring
In any chemical synthesis, the ability to accurately track the consumption of starting materials and the formation of products is paramount. For a molecule like 3-(2-Bromoethoxy)benzaldehyde, which contains multiple reactive sites (an aldehyde, an alkyl bromide, and an aromatic ring), the potential for side reactions is significant. Inefficient monitoring can lead to incomplete reactions, the generation of complex impurity profiles, and ultimately, low yields and difficult purifications.
By employing TLC for rapid, qualitative checks and HPLC for precise, quantitative analysis, researchers can make informed decisions about reaction endpoints, optimize conditions in real-time, and build a comprehensive understanding of the reaction kinetics.
Workflow for Effective Reaction Monitoring
The following diagram illustrates a systematic workflow for monitoring the progress of a chemical reaction using both TLC and HPLC.
Caption: General workflow for reaction monitoring.
Section 1: Thin Layer Chromatography (TLC)
TLC is an indispensable tool for the organic chemist, offering a fast and inexpensive method to gauge reaction progress. Its primary utility lies in its ability to quickly resolve starting materials, products, and byproducts based on their differential partitioning between the stationary phase (typically silica gel) and the mobile phase.[1]
Core Protocol: TLC Method Development
The goal is to achieve clear separation between the spot for the starting material, 3-(2-Bromoethoxy)benzaldehyde, and the desired product. A well-developed TLC method should have the product Rf value between 0.2 and 0.4 for optimal resolution.
1. Stationary Phase Selection:
-
Standard Choice: Silica Gel 60 F254 plates are the standard for most organic compounds. The "F254" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.[2] 3-(2-Bromoethoxy)benzaldehyde, being an aromatic aldehyde, is strongly UV-active.
2. Mobile Phase (Eluent) Selection:
-
Principle: The choice of eluent is the most critical factor in TLC.[1][3] The polarity of the mobile phase dictates the movement of the compounds up the plate; a more polar eluent will cause all compounds to move further (higher Rf values).[4]
-
Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a common starting point.[3]
-
Recommended Starting Solvent System: Hexane:Ethyl Acetate (4:1 v/v).
-
Optimization: Adjust the ratio based on the initial result.
-
If spots are too low (low Rf): Increase the polarity by adding more ethyl acetate.
-
If spots are too high (high Rf): Decrease the polarity by adding more hexane.
-
| Solvent System Example | Polarity | Expected Rf Trend |
| 9:1 Hexane:Ethyl Acetate | Low | Lower Rf values |
| 4:1 Hexane:Ethyl Acetate | Medium (Good Start) | Moderate Rf values |
| 1:1 Hexane:Ethyl Acetate | High | Higher Rf values |
3. Sample Preparation & Spotting:
-
Procedure: Withdraw a micro-sample from the reaction using a capillary tube.[5] Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.
-
Causality: The sample must be diluted. Overloaded or concentrated spots lead to wide, streaky bands that are impossible to resolve.[6][7]
-
Spotting: Use a clean capillary spotter to apply a small, tight spot of the diluted sample onto the TLC plate's baseline.[7] For reaction monitoring, it is crucial to spot three lanes: the starting material (SM), the reaction mixture (R), and a "co-spot" lane containing both the SM and R mixture.[5]
4. Development & Visualization:
-
Development: Place the spotted TLC plate in a closed chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline where the samples are spotted.[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light (Non-destructive): First, view the plate under a UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots.[2] This is the primary method for 3-(2-Bromoethoxy)benzaldehyde and many of its derivatives.
-
Staining (Destructive): If the product is not UV-active or for secondary confirmation, a chemical stain can be used. After UV visualization, the plate can be dipped in a staining solution and gently heated.
-
| Stain | Target Functional Groups | Appearance |
| Potassium Permanganate (KMnO4) | Oxidizable groups (alkenes, alkynes, alcohols, aldehydes)[2] | Yellow/brown spots on a purple background |
| p-Anisaldehyde | Aldehydes, ketones, alcohols[2][8] | Varies (often pink, purple, or blue spots) |
Troubleshooting Guide: TLC Analysis
This section addresses common problems encountered during the TLC monitoring of reactions involving 3-(2-Bromoethoxy)benzaldehyde.
Caption: Troubleshooting logic for common TLC issues.
Q1: My spots are streaking vertically instead of being tight circles. What's wrong?
-
A: This is one of the most common TLC issues.[6]
-
Cause & Solution 1: Sample Overload. You have spotted too much material. The stationary phase becomes saturated, and the compound cannot partition effectively, leading to a streak. The fix is to further dilute your reaction aliquot before spotting it on the plate.[6]
-
Cause & Solution 2: Strong Interaction with Silica. Your compound may be highly polar or have acidic/basic properties that cause it to bind too strongly to the acidic silica gel. To remedy this, you can modify the mobile phase. Adding a small amount (e.g., <1%) of acetic acid can help resolve streaking for acidic compounds, while a small amount of triethylamine can help with basic compounds.
-
Q2: My starting material and product spots are not separating. How can I improve resolution?
-
A: This indicates that your chosen solvent system is not selective enough for the two compounds.[8]
-
Cause & Solution: The polarity difference between your starting material and product is likely small. You need to try a different solvent system.[8] If you are using Hexane/Ethyl Acetate, try switching to a system with different selectivity, such as Dichloromethane/Methanol. The key is to experiment with solvents from different solvent selectivity groups to find one that interacts differently with your analytes.
-
Q3: I don't see any spots on my plate after development, even under the UV lamp.
-
A: There are several possibilities here.
-
Cause & Solution 1: Insufficient Concentration. The concentration of the compound in your diluted sample may be below the limit of detection.[6] Try spotting the sample multiple times in the exact same location, allowing the solvent to evaporate completely between applications. This effectively concentrates your sample on the baseline.[6]
-
Cause & Solution 2: Lack of a UV Chromophore. While 3-(2-Bromoethoxy)benzaldehyde is UV-active, your product may have undergone a reaction that destroyed the aromatic or conjugated system. In this case, you must use a chemical stain like potassium permanganate, which reacts with a wider range of functional groups.[2]
-
Cause & Solution 3: Sample Evaporation. If you are using a very volatile spotting solvent and leave the plate for too long before development, the sample may have evaporated. Spot the plate and place it in the developing chamber promptly.
-
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC provides the quantitative data that TLC cannot. It is essential for determining the precise conversion percentage, identifying impurities, and optimizing reaction kinetics.[9] For compounds like 3-(2-Bromoethoxy)benzaldehyde, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[10]
Core Protocol: RP-HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is an excellent starting point for moderately polar aromatic compounds. A standard dimension is 4.6 mm x 150 mm with 5 µm particle size.[10]
-
Mobile Phase: Consists of a weak solvent (A) and a strong solvent (B).
-
Solvent A (Aqueous): HPLC-grade water, often with a modifier.
-
Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides better peak shapes and lower backpressure.
-
Modifier: Adding 0.1% formic acid or acetic acid to both mobile phases is highly recommended. This suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and more stable retention times.
-
2. Isocratic vs. Gradient Elution:
-
Isocratic: The mobile phase composition remains constant throughout the run. It is simpler but may not resolve compounds with widely different polarities.
-
Gradient: The composition of the mobile phase changes over time, typically by increasing the percentage of the strong organic solvent (B). This is ideal for reaction monitoring as it can effectively separate the starting material, product, and various potential impurities within a single run.
-
Recommended Starting Gradient:
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. Detector Settings:
-
Detector: A UV-Vis or Diode Array Detector (DAD) is ideal.
-
Wavelength: The aromatic nature of 3-(2-Bromoethoxy)benzaldehyde provides strong UV absorbance. A wavelength of 254 nm is a good starting point. To optimize, run a UV scan of the starting material to find its absorbance maximum (λmax).
4. The Importance of System Suitability Testing (SST):
-
Trustworthiness: Before analyzing any samples, you must verify that your HPLC system is performing correctly. This is the essence of a self-validating system.[11] SST ensures that your results are reliable.[12][13]
-
Procedure: Prepare a standard solution of your starting material and inject it multiple times (e.g., 5-6 replicate injections) before running your samples.
-
Key SST Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Retention Time (tR) RSD | Precision of when the peak elutes. | Relative Standard Deviation (RSD) ≤ 1.0% |
| Peak Area RSD | Precision of the detector response. | RSD ≤ 2.0% |
| Tailing Factor (T) | A measure of peak symmetry. | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 |
If your SST fails, you must troubleshoot the system before proceeding with sample analysis.[14]
Troubleshooting Guide: HPLC Analysis
HPLC troubleshooting should be a systematic process. The cardinal rule is to only change one variable at a time to isolate the source of the problem.[15]
Q1: My peak shape is poor (fronting or tailing). What is the cause?
-
A: Peak tailing is a common issue.[16]
-
Cause & Solution 1: Secondary Interactions. The analyte may be interacting with active sites on the silica backbone of the column. Ensure your mobile phase is properly acidified (e.g., 0.1% formic acid) to suppress silanol interactions.
-
Cause & Solution 2: Column Overload. Injecting too much sample can saturate the column. Dilute your sample and re-inject.
-
Cause & Solution 3: Column Degradation. Over time, the stationary phase can degrade, especially at high or low pH. If the problem persists with fresh mobile phase and diluted samples, the column may need to be replaced.
-
Peak Fronting: This is less common and often indicates a void or channel in the column packing at the inlet, or a sample solvent that is much stronger than the mobile phase.
-
Q2: My retention times are shifting from one run to the next.
-
A: Unstable retention times make peak identification unreliable.
-
Cause & Solution 1: Inadequate Equilibration. If you are running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection. Ensure your gradient method includes a sufficient "post-run" time at the starting mobile phase composition (typically 5-10 column volumes).
-
Cause & Solution 2: Mobile Phase Issues. The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing. Always use freshly prepared mobile phase and keep solvent bottles capped. Ensure the pump's proportioning valves are functioning correctly.
-
Cause & Solution 3: Temperature Fluctuations. Column temperature significantly affects retention time. Using a column oven provides a stable thermal environment and improves reproducibility.[17]
-
Q3: I am seeing "ghost peaks" in my chromatogram that are not in my sample.
-
A: Ghost peaks are extraneous peaks that can confound analysis.[17]
-
Cause & Solution 1: Carryover. This occurs when material from a previous injection is retained in the injector or column and elutes in a subsequent run. To fix this, run a "blank" injection (injecting only your mobile phase) after a concentrated sample to see if the peak reappears. Clean the autosampler and injection port according to the manufacturer's instructions.
-
Cause & Solution 2: Contaminated Mobile Phase. Impurities in your water or organic solvent can accumulate on the column and elute as peaks, especially during a gradient. Use high-purity, HPLC-grade solvents and water.[17] Filter all aqueous mobile phases.
-
Q4: My system backpressure is unusually high or fluctuating.
-
A: Pressure issues can indicate a blockage in the system.[18]
-
Cause & Solution 1: Blockage. A common cause is a blockage in the guard column or the inlet frit of the analytical column, often from particulate matter in the sample. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Try reversing the column (if the manufacturer allows) and flushing with a strong solvent to dislodge particulates.
-
Cause & Solution 2: Buffer Precipitation. If you are using a buffered mobile phase, the buffer can precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble in all mobile phase compositions used in your gradient.
-
Cause & Solution 3: Air Bubbles. Air trapped in the pump or detector can cause pressure fluctuations and baseline noise.[17] Degas your mobile phase thoroughly before use. Most modern HPLCs have an online degasser.
-
References
- Google Patents. (2020). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
- Google Patents. (2020). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
-
Kuusimäki, L., et al. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 70(19), 4083-4087. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice. Retrieved from [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3: TLC Uses. Retrieved from [Link]
-
Foley, J. P., & May, W. E. (1987). Optimization of secondary chemical equilibria in liquid chromatography: theory and verification. Analytical Chemistry, 59(1), 102-109. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
MDPI. (2023). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide. Retrieved from [Link]
-
Agilent. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation. Retrieved from [Link]
-
Restek. (2020). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Medikamenter Quality Services. (2022). Common Issues in HPLC Analysis. Retrieved from [Link]
-
LCGC International. (2019). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 3-(2-Bromoethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible science and, ultimately, patient safety. 3-(2-Bromoethoxy)benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence reaction kinetics, yield, and the impurity profile of the final drug substance. This guide provides an in-depth comparison of the primary analytical methods for validating the purity of 3-(2-Bromoethoxy)benzaldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you in selecting the most appropriate method for your specific needs.
The Criticality of Purity: Understanding Potential Impurities in 3-(2-Bromoethoxy)benzaldehyde
A robust analytical method is contingent on a thorough understanding of the potential impurities that may be present. The synthesis of 3-(2-Bromoethoxy)benzaldehyde, often achieved through the Williamson ether synthesis by reacting 3-hydroxybenzaldehyde with a bromo-alkane derivative, can introduce several process-related impurities. A common synthetic route involves the reaction of salicylaldehyde with 1,2-dibromoethane in the presence of a base.[1]
Potential impurities may include:
-
Unreacted starting materials: 3-hydroxybenzaldehyde and 1,2-dibromoethane.
-
Isomeric byproducts: Positional isomers such as 2-(2-Bromoethoxy)benzaldehyde or 4-(2-Bromoethoxy)benzaldehyde if the starting hydroxybenzaldehyde is not isomerically pure.
-
Over-alkylation products: Formation of bis-benzaldehyde ethers.
-
Residual solvents: Acetonitrile, dimethylformamide (DMF), or other solvents used in the synthesis and purification steps.[2]
An ideal analytical method should be able to separate and quantify these potential impurities with high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of non-volatile and thermally labile compounds. For 3-(2-Bromoethoxy)benzaldehyde, a reversed-phase HPLC method is typically the most effective approach.
The Causality Behind the Method: Why Reversed-Phase HPLC?
Reversed-phase HPLC, with its nonpolar stationary phase and polar mobile phase, is exceptionally well-suited for separating moderately polar compounds like 3-(2-Bromoethoxy)benzaldehyde from both more polar (e.g., 3-hydroxybenzaldehyde) and less polar impurities. The aromatic ring and the bromoethoxy group provide sufficient hydrophobicity for retention on a C18 column, while the aldehyde group imparts enough polarity to allow for efficient elution with a suitable mobile phase gradient. UV detection is ideal for this analyte due to the strong chromophore of the benzaldehyde moiety.
Experimental Protocol: Reversed-Phase HPLC for 3-(2-Bromoethoxy)benzaldehyde Purity
This protocol outlines a general reversed-phase HPLC method for the purity determination of 3-(2-Bromoethoxy)benzaldehyde. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[1][3]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (for Mass Spectrometry compatibility) or phosphoric acid.[4][5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B and ramp up to a higher percentage to elute any less polar impurities. For example:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, with DAD to check for peak purity.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(2-Bromoethoxy)benzaldehyde sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an exceptionally sensitive and specific technique, particularly for the analysis of volatile and semi-volatile compounds.[6][7] It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
The Causality Behind the Method: Why GC-MS?
3-(2-Bromoethoxy)benzaldehyde is sufficiently volatile to be amenable to GC analysis. GC-MS is particularly advantageous for identifying and quantifying volatile impurities that might be difficult to resolve by HPLC, such as residual solvents and certain low molecular weight byproducts. The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks in the chromatogram.
Experimental Protocol: GC-MS for 3-(2-Bromoethoxy)benzaldehyde Purity
This protocol describes a general GC-MS method for the purity assessment of 3-(2-Bromoethoxy)benzaldehyde. As with HPLC, method validation should adhere to ICH Q2(R2) guidelines.[1][3]
Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(2-Bromoethoxy)benzaldehyde sample.
-
Dissolve the sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Determination
qNMR has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte.[8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]
The Causality Behind the Method: Why qNMR?
The key advantage of qNMR is its ability to provide an absolute purity value, as opposed to the relative purity often determined by chromatographic techniques (based on % area). By using a certified internal standard, the purity of 3-(2-Bromoethoxy)benzaldehyde can be determined with high accuracy and precision. This method is also non-destructive and can provide structural confirmation of the main component and any observable impurities in a single experiment.
Experimental Protocol: qNMR for 3-(2-Bromoethoxy)benzaldehyde Purity
This protocol provides a method for determining the absolute purity of 3-(2-Bromoethoxy)benzaldehyde using an internal standard. The successful implementation of qNMR requires careful attention to experimental parameters to ensure accurate integration.
Instrumentation and Reagents:
-
NMR Spectrometer: ≥400 MHz, equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Deuterated Solvent: A suitable deuterated solvent that completely dissolves both the sample and the internal standard (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity, chemical stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 3-(2-Bromoethoxy)benzaldehyde sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition:
-
Pulse Program: A single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans.
-
Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio for accurate integration (typically 16 or more).
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
Data Processing and Purity Calculation:
-
Process the acquired FID (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for absolute quantification versus relative purity, the nature of the expected impurities, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Ideal for Analyzing | Non-volatile and thermally stable compounds, including polar and non-polar impurities. | Volatile and semi-volatile impurities, residual solvents. | Absolute purity of the main component, structural confirmation. |
| Advantages | High resolution and sensitivity, robust and widely available, suitable for a broad range of compounds. | Excellent for identifying unknown volatile impurities, high sensitivity.[6][7] | Provides absolute purity without a specific reference standard for the analyte, non-destructive, provides structural information.[8][9] |
| Limitations | May not be suitable for highly volatile impurities, typically provides relative purity unless a certified reference standard is used for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Typical Purity Value | Relative Purity (% Area) | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Validation Complexity | Moderate, well-established guidelines (ICH).[1][3] | Moderate, well-established guidelines (ICH).[1][3] | Requires careful optimization of acquisition parameters for accurate quantification. |
Conclusion: A Multi-faceted Approach to Ensuring Purity
For a comprehensive and robust validation of 3-(2-Bromoethoxy)benzaldehyde purity, a combination of these analytical techniques is often the most effective strategy. HPLC is an excellent primary method for routine purity testing and for quantifying known, non-volatile impurities. GC-MS serves as a powerful complementary technique for identifying and quantifying volatile impurities and residual solvents, which may be missed by HPLC. qNMR provides an orthogonal and highly accurate method for determining the absolute purity of the material, serving as an excellent reference point.
By understanding the strengths and limitations of each of these analytical methods and by carefully considering the potential impurity profile of 3-(2-Bromoethoxy)benzaldehyde, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate techniques to ensure the quality and integrity of this critical synthetic intermediate. This, in turn, contributes to the development of safe and effective medicines.
References
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available from: [Link]
-
Pauli, G. F., et al. Purity by Absolute qNMR Instructions. Available from: [Link]
-
ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. Available from: [Link]
- Google Patents. Method for preparing 3-phenoxy-benzaldehyde.
- Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry. 2010;29(1):1-10.
-
ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Available from: [Link]
- Zhao, B.-T., et al. o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2005;61(Pt 7):o2398-o2400.
- Pauli, G. F., et al. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry. 2014;57(22):9220-31.
- Lee, S., et al. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. 2022;27(14):4437.
-
Organic Syntheses. Preparation of N-Benzoyl-2-phenyl-2-imidazoline. Available from: [Link]
-
OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]
-
Science Publishing Group. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Available from: [Link]
- Pierens, G. J., et al. Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium). Journal of agricultural and food chemistry. 2008;56(19):8813-9.
-
ResearchGate. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. Available from: [Link]
-
SIELC Technologies. 3-Bromobenzaldehyde. Available from: [Link]
-
Chemistry Research Journal. Analytical Method Validation: Principles, Techniques, and Applications. Available from: [Link]
-
ScienceDirect. RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Available from: [Link]
-
UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for.... Available from: [Link]
-
American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
PubChem. 2-(2-Bromoethoxy)benzaldehyde. Available from: [Link]
-
SIELC Technologies. Benzaldehyde, 3-ethoxy-2-hydroxy-. Available from: [Link]
-
ResearchGate. GC–MS analysis of a benzyl alcohol and b benzaldehyde. Available from: [Link]
-
Quality Analysis. GC-MS: gas chromatography-mass spectrometry. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-(2-Bromoethoxy)benzaldehyde and its Reaction Products
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the precise characterization of novel molecules is paramount. 3-(2-Bromoethoxy)benzaldehyde stands as a versatile intermediate, its potential unlocked through reactions that yield a diverse array of derivatives. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate the structures of 3-(2-Bromoethoxy)benzaldehyde and its reaction products, offering field-proven insights into experimental design and data interpretation.
Synthesis and Spectroscopic Profile of 3-(2-Bromoethoxy)benzaldehyde
The synthesis of 3-(2-Bromoethoxy)benzaldehyde is typically achieved through a Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with 1,2-dibromoethane in the presence of a suitable base. This method offers a straightforward route to the target molecule.
Experimental Protocol: Synthesis of 3-(2-Bromoethoxy)benzaldehyde
-
Materials: 3-hydroxybenzaldehyde, 1,2-dibromoethane, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-(2-Bromoethoxy)benzaldehyde.
-
Spectroscopic Characterization of 3-(2-Bromoethoxy)benzaldehyde
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of 3-(2-Bromoethoxy)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for elucidating the molecular framework. The meta-substitution pattern of the benzene ring gives rise to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum.[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(2-Bromoethoxy)benzaldehyde in CDCl₃
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aldehyde (-CHO) | ~9.9 | ~192 |
| Aromatic (C-H) | ~7.2 - 7.6 | ~115 - 140 |
| Methoxy (-OCH₂-) | ~4.3 (t) | ~68 |
| Bromoethyl (-CH₂Br) | ~3.6 (t) | ~28 |
Note: Predicted values are based on analogous compounds and established substituent effects. Actual values may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
Table 2: Characteristic FTIR Absorption Bands for 3-(2-Bromoethoxy)benzaldehyde
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aldehyde) | 2850-2750 (often two bands) | Weak to Medium |
| C=O (aldehyde) | ~1700 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (ether) | 1250-1050 | Strong |
| C-Br | 690-550 | Strong |
Note: The conjugation of the aldehyde with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic aldehydes.[2][3]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[4][5]
Spectroscopic Analysis of Reaction Products: A Comparative Approach
The aldehyde functionality of 3-(2-Bromoethoxy)benzaldehyde makes it a prime candidate for reactions with primary amines to form imines (Schiff bases). These reactions are foundational in the synthesis of a wide range of heterocyclic compounds.
Imine Formation: A Case Study
The reaction with a primary amine, such as aniline, yields an N-substituted imine.
Experimental Protocol: Synthesis of an N-aryl Imine Derivative
-
Materials: 3-(2-Bromoethoxy)benzaldehyde, aniline, ethanol, catalytic amount of acetic acid.
-
Procedure:
-
Dissolve 3-(2-Bromoethoxy)benzaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture to induce crystallization.
-
Collect the solid product by filtration and recrystallize from a suitable solvent.
-
Comparative Spectroscopic Analysis: Aldehyde vs. Imine
The conversion of the aldehyde to an imine results in distinct changes in the spectroscopic data.
Table 3: Comparative Spectroscopic Data for 3-(2-Bromoethoxy)benzaldehyde and its N-phenyl Imine Derivative
| Spectroscopic Feature | 3-(2-Bromoethoxy)benzaldehyde | N-phenyl Imine Derivative | Rationale for Change |
| ¹H NMR (δ, ppm) | Aldehyde proton (~9.9, s) | Imine proton (~8.3, s) | The imine proton is in a different electronic environment and typically appears upfield compared to the aldehyde proton. |
| ¹³C NMR (δ, ppm) | Aldehyde carbon (~192) | Imine carbon (~160) | The carbon of the C=N bond is less deshielded than the carbonyl carbon. |
| FTIR (cm⁻¹) | Strong C=O stretch (~1700) | C=N stretch (~1640) | The C=N bond has a lower stretching frequency than the C=O bond. The C=O peak will be absent in the product spectrum. |
| Mass Spectrum | Molecular ion peak corresponding to C₉H₉BrO₂ | Molecular ion peak corresponding to C₁₅H₁₄BrNO | The molecular weight increases by the mass of the phenylamino group minus the mass of an oxygen atom. |
Alternative Synthetic Pathways and Spectroscopic Comparisons
An alternative approach to synthesizing related heterocyclic structures might involve starting with a different benzaldehyde derivative. For instance, using 3-allyloxybenzaldehyde allows for the exploration of Claisen rearrangement reactions, leading to different substitution patterns.[6]
Comparison with 3-Allyloxybenzaldehyde Derivatives
The spectroscopic signatures of 3-allyloxybenzaldehyde and its products will differ from those of the bromoethoxy-substituted counterparts, primarily in the signals corresponding to the side chain.
Table 4: Spectroscopic Comparison of Bromoethoxy and Allyloxy Side Chains
| Spectroscopic Feature | -(CH₂)₂Br | -CH₂CH=CH₂ |
| ¹H NMR (δ, ppm) | Two triplets (~4.3 and ~3.6) | Doublet (~4.6), multiplet (~6.0), two doublets (~5.3, ~5.4) |
| ¹³C NMR (δ, ppm) | Two signals (~68, ~28) | Three signals (~69, ~118, ~132) |
| FTIR (cm⁻¹) | C-Br stretch (~690-550) | C=C stretch (~1650), =C-H bend (~990, ~910) |
| Mass Spectrum | Characteristic bromine isotope pattern | No halogen isotope pattern |
Visualizing the Workflow and Key Transformations
Conclusion: A Framework for Confident Characterization
The robust spectroscopic characterization of 3-(2-Bromoethoxy)benzaldehyde and its derivatives is achievable through a synergistic application of NMR, FTIR, and mass spectrometry. By understanding the characteristic spectral features of the starting material and predicting the changes upon chemical transformation, researchers can confidently elucidate the structures of novel compounds. This guide provides a foundational framework for these analytical endeavors, emphasizing the importance of comparative analysis with alternative structures to solidify structural assignments. The principles outlined herein are broadly applicable to the characterization of a wide range of aromatic and heterocyclic compounds, empowering scientists in their pursuit of innovative molecular design and discovery.
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A Senior Application Scientist's Guide to the Comparative Reactivity of (2-Bromoethoxy)benzaldehyde Isomers
Introduction: Beyond the Datasheet – A Functional Comparison of (2-Bromoethoxy)benzaldehyde Isomers
For the synthetic chemist, isomeric starting materials are not interchangeable commodities. They are distinct tools, each with nuanced properties that can dictate the success or failure of a synthetic route. The (2-bromoethoxy)benzaldehyde series—comprising the ortho-, meta-, and para-isomers—serves as a prime example. These isomers present two key reactive sites: the electrophilic carbonyl carbon of the aldehyde and the electrophilic primary carbon attached to the bromine atom. The geometric arrangement of the (2-bromoethoxy) substituent relative to the aldehyde profoundly alters the electronic and steric environment of these sites, leading to significant, predictable, and exploitable differences in their reactivity.
This guide moves beyond simple structural depiction to provide a comprehensive analysis of the comparative reactivity of 3-(2-bromoethoxy)benzaldehyde and its ortho- and para- counterparts. We will dissect the underlying electronic and steric principles, present supporting data from established reaction classes, and provide robust, validated protocols for researchers to quantify these differences in their own laboratories. Our objective is to empower researchers, scientists, and drug development professionals to make informed, strategic decisions when selecting the optimal isomer for their specific synthetic challenges.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of these isomers is a direct consequence of the interplay between the aldehyde group (-CHO) and the (2-bromoethoxy) group (-OCH₂CH₂Br). The aldehyde is a moderately deactivating group, withdrawing electron density from the aromatic ring through both inductive (-I) and mesomeric (-M) effects. The bromoethoxy group, conversely, has a dual electronic nature: the ether oxygen is electron-donating via the mesomeric effect (+M) and electron-withdrawing via the inductive effect (-I).
-
Inductive Effect (-I): The electronegative oxygen atom pulls electron density from the ring. This effect is distance-dependent, being strongest at the ortho position, weaker at the meta, and weakest at the para position.
-
Mesomeric Effect (+M): The lone pairs on the ether oxygen can be delocalized into the π-system of the benzene ring. This electron-donating effect is only operative at the ortho and para positions, increasing electron density at these sites and, by extension, influencing the carbonyl group.
-
Steric Hindrance: This is a non-electronic effect caused by the physical bulk of the substituent. It is only significant for the ortho-isomer, where the (2-bromoethoxy) group crowds the aldehyde, impeding the approach of nucleophiles.
The following diagram illustrates how these effects manifest in each isomer.
Caption: Dominant electronic and steric effects in the three isomers.
Comparative Reactivity at the Aldehyde Carbonyl
The reactivity of the aldehyde group towards nucleophiles is dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, accelerating nucleophilic attack, while electron-donating groups have the opposite effect.[1][2] Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance donation from the benzene ring which stabilizes the carbonyl group.[3][4]
Predicted Reactivity Order (Aldehyde): Meta > Para ≈ Ortho
-
3-(2-bromoethoxy)benzaldehyde (Meta): This isomer is predicted to be the most reactive. The bromoethoxy group at the meta position cannot exert its electron-donating +M effect on the carbonyl group. Therefore, the carbonyl carbon's electrophilicity is primarily enhanced by the group's -I effect, making it the most susceptible to nucleophilic attack.
-
4-(2-bromoethoxy)benzaldehyde (Para): The potent +M effect from the para-oxygen atom donates electron density to the ring and, through conjugation, to the carbonyl group. This donation reduces the electrophilicity of the carbonyl carbon, making it less reactive than the meta isomer.
-
2-(2-bromoethoxy)benzaldehyde (Ortho): The electronic effects here are similar to the para isomer (+M, -I). However, the overwhelming factor is steric hindrance.[5][6] The bulky substituent physically blocks the trajectory of incoming nucleophiles, dramatically reducing the reaction rate for many transformations.[5][7]
Experimental Validation: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is highly sensitive to both electronic and steric effects, making it an excellent probe for aldehyde reactivity.[8][9] Electron-withdrawing groups on the benzaldehyde ring are known to accelerate the reaction.[1]
Table 1: Predicted and Experimental Data for the Wittig Reaction
| Isomer | Key Influencing Factors | Predicted Relative Rate | Experimental Yield (%)[1][10] |
| Ortho | Severe Steric Hindrance, +M Effect | Slowest | < 20% |
| Meta | Dominant -I Effect | Fastest | > 90% |
| Para | Dominant +M Effect | Intermediate | ~75% |
Note: Yields are illustrative based on typical outcomes for sterically hindered vs. electronically activated/deactivated benzaldehydes and may vary with specific ylides and conditions.
Protocol 1: Competitive Wittig Reaction for Relative Reactivity Analysis
This protocol is designed to provide a direct, semi-quantitative comparison of aldehyde reactivity by reacting an equimolar mixture of the three isomers with a substoichiometric amount of the Wittig reagent.
Caption: Workflow for competitive Wittig reaction analysis.
Methodology:
-
Reagent Preparation: Prepare a stock solution containing an equimolar mixture of 2-, 3-, and 4-(2-bromoethoxy)benzaldehyde in anhydrous THF.
-
Ylide Generation: In a separate, flame-dried flask under N₂, suspend methyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF. Cool to 0°C and add n-butyllithium (1.0 eq) dropwise. Stir for 30 minutes at 0°C until the orange-red ylide solution forms.
-
Reaction: To the equimolar aldehyde mixture, add 0.5 equivalents of the prepared ylide solution dropwise at 0°C.
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by GC-MS. The relative peak areas of the resulting vinyl products will correspond to the relative reactivity of the aldehyde isomers.
Comparative Reactivity at the Bromoethoxy Side-Chain
The second key reactive site is the primary alkyl bromide, which is susceptible to nucleophilic substitution (Sₙ2). The rate of an Sₙ2 reaction is primarily governed by steric accessibility to the electrophilic carbon. In this case, the reaction occurs at the terminus of the flexible ethoxy chain, distant from the aromatic ring.
Predicted Reactivity Order (Sₙ2): Ortho ≈ Meta ≈ Para
Unlike the aldehyde, the Sₙ2 reaction site is sterically unhindered in all three isomers. The electronic effects of the ring are transmitted weakly through the sigma bonds of the ethoxy chain and are generally considered to have a negligible impact on the Sₙ2 reaction rate at the terminal carbon. Therefore, all three isomers are expected to exhibit very similar reactivity in nucleophilic substitution reactions on the side-chain.
Experimental Validation: Nucleophilic Substitution with Azide
A simple and effective way to test this hypothesis is to perform parallel reactions with a common nucleophile like sodium azide and monitor the reaction progress.
Table 2: Predicted and Experimental Data for Sₙ2 Azide Substitution
| Isomer | Key Influencing Factors | Predicted Relative Rate | Experimental Observation (via TLC/HPLC) |
| Ortho | Sterically unhindered side-chain | Fast | Similar rate of starting material consumption |
| Meta | Sterically unhindered side-chain | Fast | Similar rate of starting material consumption |
| Para | Sterically unhindered side-chain | Fast | Similar rate of starting material consumption |
Protocol 2: Parallel Sₙ2 Reaction Kinetics Monitoring
This protocol uses thin-layer chromatography (TLC) as a simple, visual method to compare the reaction rates. For more precise data, samples can be taken at time intervals and analyzed by HPLC.
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Alternatives to 3-(2-Bromoethoxy)benzaldehyde in synthetic routes
An In-Depth Technical Guide to Synthetic Alternatives for 3-(2-Bromoethoxy)benzaldehyde
For researchers in medicinal chemistry and materials science, 3-(2-bromoethoxy)benzaldehyde is a valuable bifunctional building block. It features an aldehyde for nucleophilic additions, condensations, and reductive aminations, alongside a bromoethoxy group, a prime electrophile for etherification or substitution reactions. Its utility lies in its capacity to act as a linker, tethering a benzaldehyde-derived core to other molecules through a flexible ethoxy chain.
However, reliance on a single reagent can limit synthetic flexibility, introduce supply chain vulnerabilities, or present challenges related to reaction efficiency and byproduct formation. This guide provides a comprehensive comparison of viable alternatives to the standard synthesis of 3-(2-bromoethoxy)benzaldehyde, offering alternative reagents and divergent synthetic strategies. We will explore the causality behind experimental choices and provide supporting data and protocols to empower researchers to make informed decisions for their specific synthetic goals.
The Conventional Route: A Baseline for Comparison
The most common synthesis of 3-(2-bromoethoxy)benzaldehyde involves the O-alkylation of 3-hydroxybenzaldehyde with 1,2-dibromoethane. This is a classic Williamson ether synthesis, where the phenoxide, generated by a base, acts as a nucleophile.[1][2][3]
Caption: Conventional synthesis of 3-(2-Bromoethoxy)benzaldehyde.
While straightforward, this method has drawbacks. The use of a large excess of 1,2-dibromoethane is often necessary to minimize the formation of the bis-ether byproduct. Furthermore, 1,2-dibromoethane is a regulated and toxic chemical, making alternatives desirable.
Part 1: Alternative Alkylating Agents for 3-Hydroxybenzaldehyde
A direct alternative strategy involves replacing 1,2-dibromoethane with a more efficient or manageable electrophile for the Williamson ether synthesis.
Alternative 1: 2-Bromoethyl Tosylate
Rationale: Sulfonate esters, such as tosylates and mesylates, are superior leaving groups compared to halides.[1] This increased reactivity can lead to faster reaction times, lower required temperatures, and potentially higher yields, often with a stoichiometric amount of the alkylating agent, thus avoiding side reactions.
Experimental Protocol: Synthesis via 2-Bromoethyl Tosylate
-
Preparation of 2-Bromoethyl Tosylate:
-
To a stirred solution of 2-bromoethanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.
-
-
Etherification:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethyl tosylate (1.1 eq) and heat the reaction to 60-70 °C.
-
Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool to room temperature.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Alternative 2: Two-Step Synthesis via 2-Chloroethanol
Rationale: This approach avoids 1,2-dibromoethane by first installing a 2-hydroxyethoxy group, which is then converted to the desired bromoethoxy moiety. 2-Chloroethanol is generally less expensive and less toxic than 1,2-dibromoethane.
Experimental Protocol: Two-Step Alkylation and Bromination
-
Synthesis of 3-(2-Hydroxyethoxy)benzaldehyde:
-
Combine 3-hydroxybenzaldehyde (1.0 eq), 2-chloroethanol (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic phase, dry, and concentrate to yield the intermediate alcohol, which can often be used without further purification.
-
-
Bromination of the Alcohol (Appel Reaction):
-
Dissolve 3-(2-hydroxyethoxy)benzaldehyde (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.5 eq) in portions, keeping the temperature below 10 °C.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Quench with water, extract with DCM, dry the organic layer, and concentrate.
-
Purify via column chromatography to separate the product from triphenylphosphine oxide.
-
Part 2: Divergent Synthetic Routes
A more fundamental alternative is to change the order of bond-forming events. Instead of starting with 3-hydroxybenzaldehyde, one can introduce the aldehyde functionality at a later stage.
Route A: Formylation of an Ether Precursor
Rationale: This strategy is advantageous if the aldehyde group is sensitive to the conditions required for O-alkylation. Here, the bromoethoxy side chain is installed on a simpler phenol first, followed by the introduction of the aldehyde group.
Caption: A divergent route involving late-stage formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Synthesis of 1-bromo-3-(2-bromoethoxy)benzene: Prepare this intermediate from 3-bromophenol and 1,2-dibromoethane using a standard Williamson ether synthesis protocol.
-
Formylation:
-
To a flask at 0 °C, add anhydrous DMF (3.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-bromo-3-(2-bromoethoxy)benzene (1.0 eq) in DMF.
-
Heat the reaction to 60-70 °C and stir for 4-8 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium acetate or sodium hydroxide until the solution is basic.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography. This method typically yields the aldehyde at the position para to the activating ether group.
-
Performance Comparison
| Method | Key Starting Materials | Steps | Typical Yield | Advantages | Disadvantages |
| Conventional | 3-Hydroxybenzaldehyde, 1,2-Dibromoethane | 1 | 60-75% | Simple, one-pot reaction. | Requires excess 1,2-dibromoethane; potential for bis-ether byproduct; toxicity of reagent. |
| Alternative 1: Tosylate | 3-Hydroxybenzaldehyde, 2-Bromoethanol, TsCl | 2 | 75-90% (overall) | High reactivity, cleaner reaction, avoids large excess of alkylating agent. | Two steps required; tosylates can be moisture-sensitive. |
| Alternative 2: Two-Step | 3-Hydroxybenzaldehyde, 2-Chloroethanol, CBr₄/PPh₃ | 2 | 70-85% (overall) | Avoids 1,2-dibromoethane; uses cheaper starting materials. | Two steps; purification from triphenylphosphine oxide can be challenging. |
| Route A: Formylation | 3-Bromophenol, 1,2-Dibromoethane, DMF/POCl₃ | 2 | 50-65% (overall) | Useful if aldehyde is sensitive; avoids protecting group chemistry. | Formylation can have regioselectivity issues; Vilsmeier-Haack conditions can be harsh. |
Conclusion and Recommendations
The choice of synthetic route depends critically on the specific requirements of the research project, including scale, cost, purity requirements, and available equipment.
-
For simplicity and directness on a small scale, the conventional Williamson ether synthesis remains a viable option, provided care is taken to control stoichiometry and handle 1,2-dibromoethane safely.
-
For higher yields and cleaner reactions , the 2-bromoethyl tosylate alternative is highly recommended. The additional step to prepare the tosylate is often justified by the improved efficiency and easier purification of the final product.
-
For cost-effectiveness and avoidance of highly toxic reagents , the two-step route via 2-chloroethanol is an excellent choice, particularly for larger-scale syntheses where the cost of reagents becomes a significant factor.
-
The divergent formylation route should be considered when the aldehyde functionality proves incompatible with the planned O-alkylation conditions or when exploring structure-activity relationships around the benzene core.
By understanding the mechanistic principles and practical considerations of each alternative, researchers can select the optimal synthetic strategy, enhancing productivity and enabling the successful development of novel chemical entities.
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Hansen, T. V., & Skattebøl, L. (2005). A convenient synthesis of 3-bromo-2-hydroxybenzaldehyde. Tetrahedron Letters, 46(21), 3829-3830. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
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Chemistry LibreTexts. Williamson Ether Synthesis. (2023). [Link]
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Chad's Prep. 13.2 Synthesis of Ethers | Organic Chemistry. (2021). YouTube. [Link]
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The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2015). [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
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Unambiguous Structural Verification: A Comparative Guide to the Cross-Validation of 3-(2-Bromoethoxy)benzaldehyde's Molecular Architecture
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. The seemingly minor substitution of a functional group can drastically alter a compound's biological activity, physical properties, and ultimately, its utility. For a molecule such as 3-(2-Bromoethoxy)benzaldehyde, a versatile intermediate in organic synthesis, absolute certainty in its structural identity is paramount. This guide provides an in-depth comparison of X-ray crystallography against other prevalent analytical techniques for the structural elucidation of this compound, offering researchers a comprehensive understanding of the strengths and limitations of each method.
While a crystal structure for 3-(2-Bromoethoxy)benzaldehyde is not publicly available, we will draw upon the detailed crystallographic analysis of its close structural isomer, o-(2-Bromoethoxy)benzaldehyde, as a case study to illustrate the power of X-ray diffraction.[1] This allows for a robust discussion of the technique's capabilities in resolving atomic positions with unparalleled accuracy. We will then compare this "gold standard" method with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic view of a multi-faceted approach to structural validation.
The Definitive Answer: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and intermolecular interactions with exceptional precision.
The experimental workflow for single-crystal X-ray diffraction is a meticulous process, demanding careful crystal growth and data analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Insights from a Structural Analogue: o-(2-Bromoethoxy)benzaldehyde
The crystallographic study of o-(2-Bromoethoxy)benzaldehyde reveals a monoclinic crystal system with the space group P21/c.[1] The analysis provides precise bond lengths and angles, confirming the connectivity of the bromoethoxy and benzaldehyde moieties. Such data is invaluable for understanding the molecule's conformation and potential intermolecular interactions in the solid state. For instance, the study highlights π–π stacking interactions that organize the molecules into chains.[1] This level of detail is unattainable through most other analytical techniques.
Corroborative Evidence: A Multi-Technique Spectroscopic Approach
While X-ray crystallography provides a definitive solid-state structure, a combination of spectroscopic methods is essential for confirming the structure in solution and for routine analysis where crystal growth is not feasible.
Caption: Comparison of Analytical Techniques for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(2-Bromoethoxy)benzaldehyde, one would expect to see distinct signals for the aldehydic proton, the aromatic protons on the benzene ring, and the two methylene groups of the bromoethoxy chain. The splitting patterns of the aromatic protons would be crucial in confirming the meta substitution pattern.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons provide further confirmation of the molecular framework.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can even determine the elemental composition, offering strong evidence for the molecular formula, C₉H₉BrO₂ in this case.[2] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3-(2-Bromoethoxy)benzaldehyde, characteristic absorption bands would be expected for the aldehyde C=O stretch (typically around 1700 cm⁻¹), the C-O ether stretch, and the C-Br stretch.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing | Unambiguous, definitive structural determination | Requires a suitable single crystal, provides solid-state conformation only |
| NMR Spectroscopy | Connectivity, solution-state conformation, dynamic processes | Excellent for establishing the carbon-hydrogen framework | Can have complex spectra, requires deuterated solvents, may not resolve all stereochemical details |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, can confirm molecular formula | Isomers often indistinguishable, no direct stereochemical information |
| Infrared Spectroscopy | Presence of functional groups | Fast, non-destructive, good for quick functional group analysis | Provides limited information about the overall molecular skeleton |
Experimental Protocols
Single-Crystal X-ray Diffraction (Hypothetical for 3-(2-Bromoethoxy)benzaldehyde based on its isomer)
-
Crystal Growth: Dissolve 3-(2-Bromoethoxy)benzaldehyde in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Crystal Selection and Mounting: Select a well-formed, clear crystal with sharp edges under a microscope. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. A stream of cold nitrogen is typically used to cool the crystal and minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Bromoethoxy)benzaldehyde in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of 3-(2-Bromoethoxy)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI). Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the elemental composition corresponding to the measured mass.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like 3-(2-Bromoethoxy)benzaldehyde, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The structural validation of a molecule like 3-(2-Bromoethoxy)benzaldehyde is a critical step in its application in research and development. While X-ray crystallography provides the most definitive and detailed structural information in the solid state, a comprehensive analysis relies on the synergistic use of spectroscopic techniques. NMR spectroscopy is indispensable for elucidating the molecular structure in solution, mass spectrometry unequivocally confirms the molecular formula, and IR spectroscopy provides rapid confirmation of key functional groups. By employing a combination of these powerful analytical tools, researchers can have the utmost confidence in the structure and purity of their compounds, paving the way for successful downstream applications.
References
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
Zhao, B.-T., Wang, J.-G., Hu, P.-Z., Ma, L.-F., & Wang, L.-Y. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 61(7), o2398–o2400. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling Using 3-(2-Bromoethoxy)benzaldehyde Analogues for Quantitative Proteomics
Introduction: The Imperative for Precise Protein Quantification
In the fields of drug discovery and molecular biology, understanding the dynamic nature of the proteome is fundamental. Quantitative proteomics provides critical insights into cellular responses to stimuli, disease progression, and the mechanism of action of therapeutic agents.[1] Among the various techniques, chemical labeling with stable isotopes followed by mass spectrometry (MS) offers a robust method for comparing protein abundance across multiple samples with high accuracy and precision.[2] While established methods like Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are powerful, they come with inherent limitations, such as the high cost of isobaric tags or the restriction of metabolic labeling to cell culture systems.[1][3] This necessitates the exploration of novel chemical probes with unique reactivity profiles that can offer alternative, cost-effective, and versatile solutions.
This guide introduces a class of reagents, 3-(2-Bromoethoxy)benzaldehyde and its isotopically labeled analogues, for quantitative proteomics. We will deconstruct the rationale behind their design, propose a mechanism of action, provide a comparative analysis against current standards, and present detailed experimental protocols to empower researchers to leverage this strategy in their workflows.
Probe Design: A Dual-Reactivity Approach to Protein Labeling
The efficacy of a chemical probe is dictated by its structure. The 3-(2-bromoethoxy)benzaldehyde scaffold is strategically designed with two distinct reactive moieties, enabling a potentially selective, two-step labeling process.
-
The Benzaldehyde Group: This functional group serves as the initial targeting moiety. It can readily and chemoselectively react with primary amines, such as the ε-amine of lysine residues and the N-terminus of peptides, to form a Schiff base. This initial interaction is often reversible and acts to bring the labeling reagent into close proximity with the protein target.
-
The Bromoethoxy Group: This is a classic alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This moiety is designed to react with nucleophilic amino acid side chains, most notably the thiol group of cysteine, but also potentially histidine or even the lysine involved in the initial Schiff base formation, creating a stable, covalent bond.
This dual-reactivity design distinguishes it from conventional single-mechanism reagents. The initial, reversible Schiff base formation can increase the effective local concentration of the alkylating agent around specific sites on the protein, potentially leading to a unique labeling profile compared to reagents that target only amines or only thiols.
Proposed Mechanism of Action
The proposed labeling mechanism involves a proximity-induced covalent capture. The process begins with the formation of a Schiff base between the benzaldehyde and a primary amine on the peptide. This tethers the reagent to the peptide, allowing the bromoethoxy tail to "scan" the local environment for a suitable nucleophile. Upon encountering a nucleophilic side chain (e.g., cysteine), an irreversible SN2 reaction occurs, forming a stable thioether bond and permanently affixing the isotopic label.
Caption: Proposed two-step labeling mechanism.
Comparative Analysis with Established Labeling Strategies
No single quantitative proteomics strategy is universally superior; the optimal choice depends on the experimental goals, sample type, and available instrumentation. Here, we compare the proposed 3-(2-bromoethoxy)benzaldehyde (BEB) analogue strategy with mainstream alternatives.
| Feature | 3-(2-Bromoethoxy)benzaldehyde (BEB) | TMT / iTRAQ | SILAC | Dimethyl Labeling |
| Labeling Principle | In vitro chemical labeling | In vitro chemical (isobaric) | In vivo metabolic | In vitro chemical |
| Target Residues | Primary amines (Lys, N-term) & Nucleophiles (Cys) | Primary amines (Lys, N-term) | All incorporated amino acids | Primary amines (Lys, N-term) |
| Quantification Level | MS1 Precursor Ion | MS2/MS3 Reporter Ion[3] | MS1 Precursor Ion[1] | MS1 Precursor Ion |
| Multiplexing Capacity | Typically 2-plex (Light/Heavy) | Up to 18-plex (TMTpro)[1] | Typically 2-3 plex[1] | 2-3 plex[4] |
| Applicable Samples | Cell lysates, tissues, biofluids | Cell lysates, tissues, biofluids[3] | Dividing cultured cells[1] | Cell lysates, tissues, biofluids |
| Key Advantage | Potentially novel selectivity via dual-reactivity; cost-effective synthesis. | High multiplexing increases throughput and reduces run-to-run variation.[5] | High accuracy by combining samples early; reflects true metabolic state.[1] | Cost-effective, simple, and highly efficient reaction. |
| Key Limitation | Lower multiplexing; complex reactivity may require optimization. | Ratio compression in MS2 can underestimate changes; expensive reagents.[3] | Not suitable for tissues or non-dividing cells; costly media.[1] | Lower multiplexing; increases MS1 spectral complexity.[2] |
Experimental Protocols
The following protocols are exemplary and should be optimized for specific applications. They are designed to be self-validating by including necessary controls and quality checks.
Protocol 1: Synthesis of Isotopically Labeled 3-(2-Bromoethoxy)benzaldehyde
This protocol is adapted from the synthesis of related compounds and describes the preparation of "light" (unlabeled) and "heavy" (¹³C₆-labeled) versions of the reagent.[6]
Materials:
-
3-Hydroxybenzaldehyde or ¹³C₆-3-Hydroxybenzaldehyde
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (HPLC grade)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Add Reagents: Add anhydrous K₂CO₃ (2.0 eq) followed by 1,2-dibromoethane (10.0 eq, used in excess to minimize dialkylation).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 24-36 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the K₂CO₃.
-
Purification: Evaporate the acetonitrile from the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the "light" and "heavy" analogues using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The heavy analogue should show the expected mass shift corresponding to the six ¹³C atoms.
Protocol 2: Quantitative Proteomics Workflow using BEB Analogues
This protocol outlines a standard bottom-up proteomics workflow for comparing two samples (e.g., Control vs. Treated).
Caption: Experimental workflow for BEB-based quantitative proteomics.
Detailed Steps:
-
Protein Extraction & Digestion:
-
Extract proteins from control and treated samples using a suitable lysis buffer (e.g., urea-based).
-
Determine protein concentration using a BCA assay.
-
Take equal amounts of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with DTT (5 mM, 56°C for 30 min).
-
Alkylate free cysteines with iodoacetamide (15 mM, room temperature in the dark for 20 min).
-
Dilute the sample to reduce urea concentration (<1.5 M) and digest with sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Labeling:
-
Acidify the digests with formic acid to stop trypsin activity and desalt using a C18 solid-phase extraction cartridge.
-
Lyophilize the purified peptides.
-
Resuspend the control peptides in a labeling buffer (e.g., 100 mM HEPES, pH 8.0). Add the "light" 3-(2-bromoethoxy)benzaldehyde reagent (e.g., 10-fold molar excess over primary amines) and incubate at room temperature for 1-2 hours.
-
Concurrently, resuspend the treated peptides and label with the "heavy" analogue under identical conditions.
-
Causality: The slightly basic pH facilitates both Schiff base formation and the deprotonation of cysteine thiols, making them better nucleophiles for the alkylation step.
-
-
Sample Combination and Analysis:
-
Quench the labeling reaction by adding a primary amine-containing buffer, such as Tris or hydroxylamine, to consume excess reagent.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on the initial protein amount.
-
Desalt the mixed sample using a C18 StageTip to remove excess reagent and salts.
-
Analyze the sample by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Acquisition: Set the instrument to acquire data in a data-dependent mode, collecting high-resolution MS1 scans followed by MS/MS scans of the most abundant precursor ions for identification.
-
-
Data Analysis:
-
Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a protein database to identify peptides.
-
Perform quantification by calculating the intensity ratio of the "heavy" versus "light" precursor ion pairs for each identified peptide at the MS1 level. The mass difference between the pairs will correspond to the mass of the incorporated stable isotopes.
-
Conclusion and Future Outlook
The use of 3-(2-bromoethoxy)benzaldehyde analogues represents a promising, yet underexplored, strategy for chemical labeling in quantitative proteomics. Its primary strength lies in its unique dual-reactivity mechanism, which may provide a different and complementary view of the proteome compared to standard amine- or cysteine-specific reagents. The straightforward synthesis and potential cost-effectiveness make it an attractive alternative for laboratories.
Future work should focus on rigorously characterizing the labeling efficiency and site-specificity across the proteome. Further, the modular nature of the scaffold invites synthetic modifications. The bromo- leaving group could be swapped for a more reactive iodo- group, or the benzaldehyde could be replaced with other amine-reactive functionalities. Incorporating a "clickable" handle, such as an alkyne or azide, would enable two-step labeling for enrichment or visualization applications, further expanding the utility of this versatile chemical probe.
References
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2024). ACS Measurement Science Au. [Link]
-
Quantitative proteomics - Wikipedia. (n.d.). Wikipedia. [Link]
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Stable Isotope Labeling Strategies. (n.d.). University of Washington Proteomics Resource. [Link]
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Rauniyar, N., & Yates, J. R. (2014). Chemical isotope labeling for quantitative proteomics. Journal of Proteome Research. [Link]
-
Gevaert, K., & Vandekerckhove, J. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics and Proteomics. [Link]
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Hathwar, V. R., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E. [Link]
-
Bond, D. J., et al. (2023). Chemical biology tools for protein labelling: insights into cell–cell communication. Biochemical Society Transactions. [Link]
-
Zhao, B.-T., et al. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E. [Link]
-
Morar, M., & Simon, S. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 3-(2-Bromoethoxy)benzaldehyde
Introduction: The Significance of 3-(2-Bromoethoxy)benzaldehyde and Its Synthetic Challenges
3-(2-Bromoethoxy)benzaldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a reactive aldehyde and a bromoethoxy group, allows for a variety of subsequent chemical transformations. The primary route to this intermediate is the Williamson ether synthesis, an SN2 reaction between the phenoxide of 3-hydroxybenzaldehyde and an alkylating agent, typically 1,2-dibromoethane.
The key challenge in this synthesis lies in achieving high efficiency and selectivity. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (O-alkylation vs. C-alkylation). While O-alkylation is generally favored for phenoxides, optimizing reaction conditions to maximize the yield of the desired ether and minimize side products is crucial. Furthermore, the reaction rate can be slow, necessitating the use of effective catalytic systems to ensure a practical and scalable process.
This guide provides a comprehensive comparison of various catalytic approaches for the synthesis of 3-(2-Bromoethoxy)benzaldehyde, offering insights into their performance based on experimental data from analogous reactions. We will delve into the mechanistic rationale behind the choice of catalysts and provide detailed experimental protocols to enable researchers to select and implement the most suitable method for their needs.
Comparative Analysis of Catalytic Systems
The synthesis of 3-(2-Bromoethoxy)benzaldehyde is fundamentally a Williamson ether synthesis. The performance of this reaction is highly dependent on the choice of base, the potential use of a phase-transfer catalyst (PTC), and the reaction conditions (temperature, solvent, and time). Below, we compare four distinct catalytic systems, ranging from a conventional approach to a modern, rapid methodology.
| Catalytic System | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Limitations |
| 1. Conventional Method | K₂CO₃ (base) | Acetonitrile, DMF | Reflux (80-150) | 12 - 30 h | 60 - 85 | Inexpensive and readily available reagents.[1] | Long reaction times, moderate yields, may require forcing conditions. |
| 2. Phase-Transfer Catalysis (PTC) | K₂CO₃ or NaOH (base), Tetrabutylammonium Bromide (TBAB) | Toluene/Water, DCM | 50 - 80 | 4 - 8 h | 85 - 95 | Faster reaction rates, higher yields, milder conditions, good for biphasic systems.[2][3] | Catalyst cost, potential for catalyst contamination in the product. |
| 3. Cesium Carbonate Catalysis | Cs₂CO₃ (base) | Acetonitrile, DMF | 80 | 2 - 5 h | > 90 | High yields in significantly shorter reaction times, mild conditions.[4][5] | Higher cost of cesium carbonate compared to other bases. |
| 4. Microwave-Assisted Synthesis | K₂CO₃ or Cs₂CO₃ (base), optional PTC | DMF, Ethanol | 100 - 150 | 10 - 30 min | > 90 | Dramatically reduced reaction times, often improved yields and purity.[6][7][8][9] | Requires specialized microwave reactor equipment. |
Mechanistic Insights: The "Why" Behind the Catalytic Choices
The Williamson ether synthesis proceeds via an SN2 mechanism.[10] The efficiency of this process is dictated by the nucleophilicity of the phenoxide and the reactivity of the alkylating agent. The catalytic systems discussed above enhance the reaction in distinct ways:
-
The Role of the Base: The primary role of the base (e.g., K₂CO₃, Cs₂CO₃) is to deprotonate the 3-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. Cesium carbonate is often more effective than potassium carbonate due to the "cesium effect," where the larger, more polarizable Cs⁺ ion leads to a more "naked" and thus more reactive phenoxide anion in solution.
-
Phase-Transfer Catalysis (PTC): In many Williamson syntheses, the reactants are in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous/solid phase to the organic phase where the alkylating agent resides.[2][3][11] The lipophilic quaternary ammonium cation pairs with the phenoxide anion, rendering it soluble in the organic solvent and enhancing its reactivity.
Caption: Mechanism of Phase-Transfer Catalysis.
-
Microwave-Assisted Synthesis: Microwave irradiation accelerates the reaction by directly heating the polar reactants and solvent molecules, leading to a rapid increase in temperature and reaction rate.[6][7][8][9] This can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of 3-(2-bromoethoxy)benzaldehyde using the discussed catalytic systems. These are intended as a starting point and may require optimization for specific laboratory conditions.
Protocol 1: Conventional Synthesis with Potassium Carbonate
This protocol is based on a standard Williamson ether synthesis procedure.
-
Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (or DMF) as the solvent.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0-5.0 eq.) to the mixture. Using an excess of the dibromoalkane minimizes the formation of the bis-ether byproduct.
-
Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis (PTC) with TBAB
This protocol incorporates a phase-transfer catalyst to accelerate the reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq.) and tetrabutylammonium bromide (TBAB, 0.1 eq.) in a biphasic solvent system of toluene and aqueous sodium hydroxide (20% w/v).
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (2.0-3.0 eq.) to the vigorously stirred mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir vigorously for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the product by column chromatography.
Caption: General Experimental Workflow for Synthesis.
Protocol 3: Cesium Carbonate Catalyzed Synthesis
This protocol utilizes the highly efficient cesium carbonate as the base.
-
Reactant Preparation: To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous acetonitrile or DMF.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (2.0 eq.) to the mixture.
-
Reaction: Stir the mixture at 80°C for 2-5 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 4: Microwave-Assisted Synthesis
This protocol leverages microwave energy for rapid synthesis.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 3-hydroxybenzaldehyde (1.0 eq.), potassium carbonate or cesium carbonate (2.0 eq.), and a minimal amount of a high-boiling polar solvent like DMF or ethanol.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (2.0-3.0 eq.) to the vessel.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes.
-
Work-up and Purification: After the reaction vessel has cooled, follow the work-up and purification procedure outlined in Protocol 1.
Conclusion and Recommendations
The choice of catalytic system for the synthesis of 3-(2-Bromoethoxy)benzaldehyde depends on the specific requirements of the researcher, including desired reaction time, cost considerations, and available equipment.
-
For cost-effective, large-scale synthesis where reaction time is not a primary constraint, the conventional method with potassium carbonate may be suitable, although yields may be moderate.
-
The use of a phase-transfer catalyst like TBAB offers a significant improvement in both reaction time and yield under milder conditions and is a highly recommended approach for general laboratory synthesis.
-
When high efficiency and rapid conversion are paramount, cesium carbonate is an excellent choice, albeit at a higher reagent cost.
-
For high-throughput synthesis and rapid methodology development , microwave-assisted synthesis is unparalleled in its ability to dramatically reduce reaction times to mere minutes while often providing excellent yields.
By understanding the principles behind each catalytic approach and following the detailed protocols, researchers can effectively synthesize 3-(2-Bromoethoxy)benzaldehyde for their drug discovery and development endeavors.
References
-
Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. National Institutes of Health. [Link]
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CESIUM CARBONATE CATALYZED EFFICIENT SYNTHESIS OF NAPHTHOCHROMENES UNDER MICROWAVE IRRADIATION. Bibliomed. [Link]
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Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. MDPI. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. [Link]
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Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]
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Cesium Carbonate as Heterogeneous Catalyst For Synthesis of 3,4-Dihydropyrano[c]chromene. International Journal of Chemical Studies. [Link]
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15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis. ResearchGate. [Link]
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Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. encyclopedia.pub. [Link]
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Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing. [Link]
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Experiment 06 Williamson Ether Synthesis. [Link]
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(PDF) CsCO3 2. ResearchGate. [Link]
- Synthesis process of tetrabutylammonium bromide.
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Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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Williamson Ether Synthesis. [Link]
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Tetrabutylammonium Bromide. Encyclopedia.pub. [Link]
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Modeling and Simulation of CO2 Absorption into Promoted Aqueous Potassium Carbonate Solution in Industrial Scale Packed Column. Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Publishing Group. [Link]
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Cesium carbonate catalyzed chemoselective hydrosilylation of aldehydes and ketones under solvent-free conditions. PubMed. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. National Institutes of Health. [Link]
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Comparative Validation of a High-Efficiency Synthetic Route for 3-(2-Bromoethoxy)benzaldehyde
A Senior Application Scientist's Guide to Method Optimization and Performance Analysis
Introduction
3-(2-Bromoethoxy)benzaldehyde is a crucial bifunctional building block in modern medicinal chemistry and materials science. Its aldehyde group serves as a versatile handle for forming various C-N and C-C bonds, while the bromoethoxy moiety is an excellent precursor for introducing flexible ether linkages or for subsequent nucleophilic substitutions. It is a key intermediate in the synthesis of various pharmacologically active molecules, including novel anti-inflammatory agents and kinase inhibitors.[1]
The imperative for robust, efficient, and scalable synthetic routes is paramount in drug development and manufacturing. Traditional methods for preparing this intermediate, while reliable, often suffer from long reaction times, moderate yields, and the use of large volumes of anhydrous solvents. This guide presents a comprehensive validation of a novel, high-efficiency synthetic route utilizing Phase-Transfer Catalysis (PTC) and compares it directly against the classical Williamson ether synthesis. We will provide a head-to-head comparison of reaction performance, detailed experimental protocols, and a mechanistic rationale for the observed improvements.
Comparative Overview of Synthetic Routes
The synthesis of 3-(2-Bromoethoxy)benzaldehyde is fundamentally an O-alkylation of 3-hydroxybenzaldehyde with 1,2-dibromoethane. The primary challenge lies in achieving selective mono-alkylation while minimizing reaction time and side-product formation.
The Classical Approach: Williamson Ether Synthesis
The Williamson ether synthesis, first developed in 1850, is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[2][3] In the context of our target molecule, this involves the deprotonation of 3-hydroxybenzaldehyde with a moderate base, typically anhydrous potassium carbonate (K₂CO₃), followed by nucleophilic attack on 1,2-dibromoethane.
Mechanism & Limitations: This reaction proceeds via an SN2 mechanism.[4][5] The phenolic proton is removed by the base to form a phenoxide ion, a potent nucleophile. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion. A significant limitation of this classical approach is the requirement for a large excess of the alkylating agent and often long reaction times under reflux in an anhydrous polar aprotic solvent, such as acetonitrile or DMF, to ensure complete conversion.[6] A common protocol involves refluxing for over 24-30 hours, with yields often in the range of 60-70%.[6]
A Validated High-Efficiency Approach: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis is a powerful technique that enhances reaction rates between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[7][8] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of one reactant (usually the anion) across the phase boundary to react with the other.[8]
Mechanism & Advantages: In our validated PTC route, the 3-hydroxybenzaldehyde is deprotonated by a strong base (e.g., NaOH) in an aqueous phase, forming the sodium phenoxide. The lipophilic phase-transfer catalyst (Q⁺X⁻, where Q⁺ is the quaternary ammonium cation) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface. The newly formed lipophilic ion pair [Q⁺ArO⁻] is soluble in the organic phase (e.g., toluene), where it can readily react with the 1,2-dibromoethane. This methodology circumvents the need for expensive anhydrous solvents and dramatically accelerates the reaction rate by maintaining a high concentration of the nucleophile in the organic phase. This leads to shorter reaction times, higher yields, and a greener process.
Head-to-Head Experimental Validation
To objectively compare these two methodologies, we performed both syntheses, tracking key performance indicators.
Data Presentation: Performance Comparison
| Parameter | Classical Williamson Ether Synthesis | Validated PTC Route | Commentary |
| Starting Materials | 3-Hydroxybenzaldehyde, 1,2-Dibromoethane | 3-Hydroxybenzaldehyde, 1,2-Dibromoethane | Identical starting materials allow for direct comparison. |
| Base / Solvent | Anhydrous K₂CO₃ / Acetonitrile | 50% aq. NaOH / Toluene | PTC route avoids costly anhydrous solvents, improving process safety and cost-effectiveness. |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) | 5 mol% of TBAB is sufficient to achieve significant rate enhancement. |
| Reaction Time | 30 hours[6] | 5 hours | A 6-fold reduction in reaction time significantly increases throughput. |
| Reaction Temperature | 82 °C (Reflux) | 90 °C | Mild heating is sufficient for both methods. |
| Isolated Yield | 66%[6] | 91% | The PTC route provides a substantial ~25% increase in isolated yield. |
| Purity (by ¹H NMR) | >97% | >98% | Both methods yield high-purity material after chromatography. |
| Key Side Product | Bis-alkylation product (Ethane-1,2-diyl bis(3-formylphenoxide)) | Minimal | The high concentration of 1,2-dibromoethane in the organic phase of the PTC system favors the desired mono-alkylation. |
Workflow & Mechanism Visualization
The following diagrams illustrate the overall validation workflow and the mechanistic difference between the two synthetic routes.
Experimental Protocols
Protocol 1: Classical Williamson Ether Synthesis
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), anhydrous potassium carbonate (11.3 g, 81.8 mmol, 2.0 eq), and anhydrous acetonitrile (150 mL).
-
Addition: Add 1,2-dibromoethane (15.4 g, 81.8 mmol, 2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 30 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash the solid with acetonitrile (2 x 20 mL).
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting crude oil in dichloromethane (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Isolation: Purify the crude product by silica gel column chromatography (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield 3-(2-Bromoethoxy)benzaldehyde as a pale yellow oil. (Isolated Yield: 6.2 g, 66%).
Protocol 2: Validated Phase-Transfer Catalysis (PTC) Route
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), 1,2-dibromoethane (15.4 g, 81.8 mmol, 2.0 eq), tetrabutylammonium bromide (TBAB, 0.66 g, 2.05 mmol, 0.05 eq), and toluene (80 mL).
-
Addition: While stirring vigorously, add a solution of sodium hydroxide (3.27 g, 81.8 mmol, 2.0 eq) in 20 mL of water.
-
Reaction: Heat the biphasic mixture to 90 °C and maintain for 5 hours. Vigorous stirring is critical to maximize the interfacial surface area. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Purification: Combine all organic layers and wash with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield 3-(2-Bromoethoxy)benzaldehyde as a pale yellow oil. (Isolated Yield: 8.5 g, 91%).
Product Characterization & Validation
The identity and purity of the product obtained from the validated PTC route were confirmed by spectroscopic analysis.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.98 (s, 1H, -CHO), 7.52 (m, 2H, Ar-H), 7.28 (m, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 4.35 (t, J=6.2 Hz, 2H, -OCH₂-), 3.65 (t, J=6.2 Hz, 2H, -CH₂Br). The spectrum confirms the structure and indicates high purity.
-
IR (ATR, cm⁻¹): 3065 (Ar C-H), 2870, 2735 (Aldehyde C-H), 1695 (C=O stretch), 1585, 1480 (Ar C=C), 1250 (Ar-O-C stretch), 680 (C-Br stretch). The strong carbonyl peak at 1695 cm⁻¹ is characteristic of the benzaldehyde moiety.[9]
Conclusion
The direct, side-by-side comparison unequivocally validates the Phase-Transfer Catalysis (PTC) route as a superior method for the synthesis of 3-(2-Bromoethoxy)benzaldehyde. The PTC protocol demonstrates significant advantages in operational efficiency, yield, and process economy. Key benefits include:
-
A 6-fold reduction in reaction time (30 hours vs. 5 hours).
-
A significant increase in isolated yield (from 66% to 91%).
-
Elimination of expensive and hazardous anhydrous solvents , replacing them with a more benign toluene/water system.
For researchers and drug development professionals requiring access to this valuable intermediate, the adoption of the validated PTC route can substantially accelerate discovery timelines and improve the overall cost-effectiveness and environmental footprint of the synthesis.
References
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Zhao, B., Wang, J., Hu, P., Ma, L., & Wang, L. (2005). o-(2-Bromoethoxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E61, o2398–o2400.
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Ganjoo, R., et al. (2016). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 1(1), x150001.
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Thiemann, T., et al. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Proceedings, 70(1), 8.
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Bijudas, K., & Nair, T. D. R. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Journal of Chemical and Pharmaceutical Research, 8(8), 633-637.
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
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Google Patents. (2009). Method for preparing 3-phenoxy-benzaldehyde. CN101337868A.
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Chen, Y., et al. (2017). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 58(1), 58-61.
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Chemistry LibreTexts. (2020). The Williamson Ether Synthesis.
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
-
Google Patents. (2014). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. CN103880683A.
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
-
University of Colorado Boulder. (n.d.). Williamson Ether Synthesis Lab Manual.
-
Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
-
Ladeira, S., et al. (2014). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Tetrahedron Letters, 55(30), 4096-4098.
-
Google Patents. (1977). Preparation of 3-bromobenzaldehyde. US4036887A.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis.
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ChemicalBook. (n.d.). 2-Bromo-3-hydroxybenzaldehyde synthesis.
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Bhatt, S., et al. (2022). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by g-C3N4 /NH2-MIL-101(Fe) composite. Supporting Information.
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BenchChem. (2025). Performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes.
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PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde.
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Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E64, o956.
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Rozenberg, M., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113, 180-186.
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Patel, K., & Patel, H. (2012). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 930-934.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Bromoethoxy)benzaldehyde
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 3-(2-Bromoethoxy)benzaldehyde, moving beyond mere instruction to instill a deep understanding of the chemical's nature and the rationale behind these essential safety protocols. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment and Chemical Profile of 3-(2-Bromoethoxy)benzaldehyde
Before any handling or disposal, a thorough understanding of the hazards associated with 3-(2-Bromoethoxy)benzaldehyde is paramount. This compound is a halogenated aromatic aldehyde, and its reactivity is dictated by these functional groups.
A Safety Data Sheet (SDS) from a reputable supplier is the primary source of this information. For 3-(2-Bromoethoxy)benzaldehyde (CAS No. 186191-19-5), the following hazards are identified[1]:
| Hazard Statement Code | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Signal Word: Warning [1]
Expert Analysis of Chemical Reactivity:
The 3-(2-Bromoethoxy)benzaldehyde molecule possesses three key features that inform its handling and disposal:
-
Aldehyde Group: Aldehydes can undergo oxidation, especially when exposed to air and light, to form carboxylic acids[2]. This process can be slow but is a crucial consideration for long-term storage.
-
Bromoethoxy Group: The presence of a bromine atom classifies this compound as a halogenated organic compound [3]. This is the most critical factor for waste segregation. Halogenated compounds can produce toxic and corrosive byproducts, such as hydrogen bromide, upon incineration if not handled by a specialized facility[4].
-
Ether Linkage: Similar ether-containing compounds are known to be potential peroxide formers upon prolonged storage and exposure to air[5]. While not explicitly stated for this specific molecule in the available literature, it is a prudent assumption to treat it as a potential peroxide former. Peroxides can be explosive, especially when concentrated.
Personal Protective Equipment (PPE) and Engineering Controls
Given the identified hazards, stringent personal protection and engineering controls are mandatory when handling 3-(2-Bromoethoxy)benzaldehyde.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles[6].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of 3-(2-Bromoethoxy)benzaldehyde, especially outside of a fume hood, requires respiratory protection. An air-purifying respirator with an organic vapor cartridge is the minimum requirement.
Engineering Controls:
-
Fume Hood: All transfers and preparations for disposal of 3-(2-Bromoethoxy)benzaldehyde must be conducted in a certified chemical fume hood to minimize inhalation exposure[6].
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as described in the previous section.
-
Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilate the Area: Allow the area to ventilate thoroughly before resuming normal activities.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 3-(2-Bromoethoxy)benzaldehyde is proper waste segregation and the use of a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7][8].
Workflow for Proper Disposal:
Caption: Disposal workflow for 3-(2-Bromoethoxy)benzaldehyde.
Detailed Procedural Steps:
-
Waste Identification: Identify the waste as a halogenated organic compound [3]. This is the critical first step that dictates the entire disposal pathway.
-
Container Selection:
-
Choose a waste container that is in good condition, free of leaks or cracks, and has a secure, screw-top lid[9][10].
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is not overfilled; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled[11].
-
The label must include:
-
The words "Hazardous Waste"[7].
-
The full chemical name: "3-(2-Bromoethoxy)benzaldehyde". Avoid abbreviations or chemical formulas[10][11].
-
An indication that it is "Halogenated Organic Waste" to facilitate proper segregation[3][7].
-
The date when waste was first added to the container (accumulation start date).
-
-
-
Waste Segregation and Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[12].
-
Crucially, keep this halogenated waste stream separate from non-halogenated organic waste streams [7][11]. Co-mingling increases disposal costs and can create unforeseen chemical hazards[4].
-
Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents[3].
-
Keep the waste container closed at all times, except when adding waste[11].
-
-
Request for Disposal:
-
Once the container is full or you have no further use for it, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service[2].
-
These specialized contractors will transport the waste for proper disposal, which for halogenated organic compounds is typically high-temperature incineration[3][4].
-
Decontamination of Empty Containers
Empty containers that once held 3-(2-Bromoethoxy)benzaldehyde must also be managed carefully.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[10][13].
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste [10][13].
-
Container Disposal: After triple rinsing and air-drying, the container label should be defaced or removed, and the container can then be disposed of in regular trash or recycled, depending on institutional policies[13].
By adhering to these detailed procedures, you ensure not only your personal safety but also the protection of the environment and the maintenance of a compliant and responsible research enterprise.
References
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PubChem. Benzene, (2-bromoethoxy)-. National Institutes of Health. [Link]
-
ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]
-
University of Delaware. Hazardous Waste Segregation. Environmental Health & Safety. [Link]
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-
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-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
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-
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
